molecular formula C14H8FNO3S B1684643 CAY10505 CAS No. 1218777-13-9

CAY10505

Katalognummer: B1684643
CAS-Nummer: 1218777-13-9
Molekulargewicht: 289.28 g/mol
InChI-Schlüssel: UFBTYTGRUBUUIL-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CAY10505 is a phosphatidylinositol 3-kinase-γ inhibitor , was found to significantly improve acetylcholine-induced endothelium dependent relaxation, serum nitrate and (or) nitrite level, glutathione level, and the vascular endothelial lining in hypertensive rats. This compound , may improve hypertension-associated vascular endothelial dysfunction. Inhibition of PI3Kγ might be a useful approach in the therapeutics of vascular endothelium dysfunction.

Eigenschaften

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBTYTGRUBUUIL-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360955
Record name CAY10505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218777-13-9
Record name CAY-10505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218777139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAY10505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAY-10505
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8TQU87RAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CAY10505: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action of CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). The information is compiled for a scientific audience to facilitate further research and development.

Core Mechanism of Action: Selective PI3Kγ Inhibition

This compound exerts its biological effects primarily through the potent and selective inhibition of the γ isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2][3][4] PI3Ks are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of PI3K activation.

By selectively inhibiting PI3Kγ, this compound effectively reduces the phosphorylation of the downstream substrate, protein kinase B (PKB), also known as Akt.[2] This inhibition of Akt phosphorylation has been observed in various cell types, including neurons and mouse macrophages.[1][2] In neurons, a 200 nM concentration of this compound was sufficient to partially reduce baicalein-induced Akt phosphorylation.[1] The inhibition of this signaling pathway is central to the anti-inflammatory and potential anti-cancer effects of this compound. For instance, oral administration of this compound has been shown to reduce neutrophil recruitment in mice to a degree comparable to that seen in PI3Kγ-deficient mice.[2]

While highly selective for PI3Kγ, this compound has also been shown to significantly inhibit the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM.[2]

CAY10505_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylates PIP3 PIP3 PI3Kgamma->PIP3 Generates Akt Akt (PKB) PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (e.g., Survival, Proliferation) pAkt->Downstream Promotes This compound This compound This compound->PI3Kgamma Inhibits

This compound inhibits the PI3Kγ signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various isoforms of PI3K and other kinases, as well as in cellular and in vivo models. The following table summarizes these findings.

Target/ModelParameterValueReference
PI3Kγ IC5030 nM[1][2][4]
PI3KαIC500.94 µM[2][4]
PI3KβIC5020 µM[2][4]
PI3KδIC5020 µM[2][4]
Casein Kinase 2 (CK2)IC5020 nM[2]
Akt Phosphorylation (Mouse Macrophages)IC50228 nM[2]
Primary Multiple Myeloma Cells (co-cultured with BMSCs)Mean Survival (10 µM)84 ± 14%[1]
Hypertensive Rats (in vivo)Oral Administration0.6 mg/kg[1]

Experimental Protocols

The mechanism of action and biological effects of this compound have been elucidated through a variety of experimental procedures. Key methodologies are detailed below.

1. Cell Viability and Survival Analysis in Multiple Myeloma (MM) Cells

  • Objective: To determine the anti-survival effects of this compound on MM cells.

  • Cell Culture: MM cell lines and freshly isolated primary MM samples are used. For some experiments, primary MM cells are co-cultured with bone marrow stromal cells (BMSCs).

  • Treatment: MM cell lines are treated with this compound for 3 days, while primary MM cells are treated for 5 days.[1]

  • Analysis: Cell survival is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[1] Annexin V-FITC identifies apoptotic cells, while PI identifies necrotic cells.

2. In Vivo Model of Hypertension

  • Objective: To assess the effect of this compound on hypertension-associated vascular endothelial dysfunction.

  • Animal Model: Deoxycorticosterone acetate salt (DOCA)-induced hypertensive rats are used.[1]

  • Administration: this compound is administered orally at a dose of 0.6 mg/kg.[1]

  • Endpoints:

    • Serum nitrite and nitrate concentrations are measured as indicators of nitric oxide production.[1][3]

    • Endothelium-dependent relaxation is assessed in isolated aortic rings pre-contracted with phenylephrine, in response to acetylcholine.[1][3]

    • Endothelium-independent relaxation is measured in response to sodium nitroprusside.[1]

CAY10505_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cell Culture (e.g., Neurons, Macrophages) treatment Treatment with this compound (Varying Concentrations and Times) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot Analysis (p-Akt, Total Akt, etc.) lysis->western data_analysis Data Analysis (Quantification of Band Intensity) western->data_analysis animal_model Animal Model (e.g., Hypertensive Rats) drug_admin Oral Administration of this compound animal_model->drug_admin sample_collection Sample Collection (Blood, Aortic Rings) drug_admin->sample_collection biochemical_assays Biochemical Assays (Serum Nitrite/Nitrate) sample_collection->biochemical_assays functional_assays Functional Assays (Aortic Ring Relaxation) sample_collection->functional_assays vivo_analysis Data Analysis biochemical_assays->vivo_analysis functional_assays->vivo_analysis

A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its mechanism of action, centered on the blockade of the PI3K/Akt signaling pathway, has been validated through extensive in vitro and in vivo studies. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease contexts, including inflammation, cancer, and cardiovascular disorders.

References

CAY10505: A Technical Guide to its PI3Kγ Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphoinositide 3-kinase gamma (PI3Kγ) selectivity profile of the inhibitor CAY10505. The information is compiled for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding its potency and specificity. This document includes quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Selectivity Profile

This compound is a potent and selective inhibitor of PI3Kγ. Its inhibitory activity has been quantified against various PI3K isoforms and other kinases, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. The data demonstrates significant selectivity for the γ isoform of PI3K over the α, β, and δ isoforms.

Target KinaseIC50Fold Selectivity vs. PI3Kγ
PI3Kγ 30 nM 1x
PI3Kα0.94 µM~31x
PI3Kβ20 µM~667x
PI3Kδ20 µM~667x
Casein Kinase 2 (CK2)20 nM0.67x

Data compiled from multiple sources.[1][2]

Notably, in a broader screening against a panel of 80 other kinases, this compound was found to significantly inhibit only the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM.[1]

Experimental Protocols

The following protocols are based on the methodologies used for the characterization of this compound and related compounds as described in the scientific literature.

In Vitro PI3Kγ Kinase Assay (Scintillation Proximity Assay)

This biochemical assay is designed to measure the enzymatic activity of PI3Kγ and the inhibitory potential of compounds like this compound.

Materials:

  • Enzyme: Recombinant human PI3Kγ

  • Substrate: Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)

  • Cofactor: ATP, including γ-[33P]ATP for detection

  • Kinase Buffer: 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Sodium Cholate

  • Test Compound: this compound dissolved in DMSO

  • Detection Reagent: Neomycin-coated Scintillation Proximity Assay (SPA) beads

  • Assay Plates: 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations. A DMSO-only control is included.

  • Reaction Setup: In each well of the assay plate, combine 100 ng of human PI3Kγ with the kinase buffer.

  • Inhibitor Incubation: Add the diluted this compound or DMSO control to the wells containing the enzyme and incubate at room temperature.

  • Kinase Reaction Initiation: Start the kinase reaction by adding the lipid vesicles (final concentrations of 18 µM PtdIns and 250 µM PtdSer) and ATP (final concentration of 15 µM, including 100 nCi γ-[33P]ATP).

  • Reaction Incubation: Allow the reaction to proceed at room temperature.

  • Reaction Termination and Detection: Stop the kinase reaction by adding 250 µg of Neomycin-coated SPA beads. The beads capture the radiolabeled product, bringing it in close proximity to the scintillant embedded in the beads, which generates a detectable light signal.

  • Data Analysis: Measure the signal using a scintillation counter. The inhibitory activity of this compound is determined by calculating the reduction in signal in the presence of the compound compared to the DMSO control. IC50 values are then calculated from the dose-response curves.

Cellular Assay: Inhibition of Akt Phosphorylation

This assay assesses the ability of this compound to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector Akt.

Materials:

  • Cell Line: For example, Raw 264.7 macrophages.

  • Stimulant: C5a (a chemoattractant that activates PI3Kγ).

  • Test Compound: this compound.

  • Antibodies: Primary antibody specific for phosphorylated Akt (Ser-473) and a corresponding secondary antibody.

  • Detection Method: Standard ELISA or Western blotting protocols.

Procedure:

  • Cell Culture and Starvation: Culture Raw 264.7 macrophages to the desired confluence. Prior to the experiment, starve the cells in a serum-free medium for 3 hours.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or a DMSO vehicle control for 30 minutes.

  • Cell Stimulation: Stimulate the cells with 50 nM C5a for 5 minutes to activate the PI3Kγ pathway.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Detection of p-Akt: Quantify the levels of phosphorylated Akt (Ser-473) using a phospho-specific antibody via ELISA or Western blot.

  • Data Analysis: Determine the extent of inhibition of Akt phosphorylation by this compound at different concentrations to assess its cellular potency.

Visualizations

PI3K Signaling Pathway and this compound Inhibition

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gbetagamma Gβγ GPCR->Gbetagamma activates PI3Kgamma PI3Kγ PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates PIP3 PIP3 PI3Kgamma->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits Gbetagamma->PI3Kgamma recruits & activates PDK1->Akt phosphorylates pAkt p-Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream activates This compound This compound This compound->PI3Kgamma inhibits Ligand Ligand Ligand->GPCR

Caption: PI3Kγ signaling cascade and the inhibitory action of this compound.

Experimental Workflow for PI3Kγ Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare this compound Serial Dilutions Reaction_Setup Combine PI3Kγ and This compound Compound_Prep->Reaction_Setup Enzyme_Prep Prepare PI3Kγ Enzyme and Buffer Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare PIP2 Substrate and ATP (γ-³³P) Reaction_Start Initiate Reaction with Substrate and ATP Substrate_Prep->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add SPA Beads Incubation->Reaction_Stop Measurement Measure Scintillation Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Workflow for the in vitro PI3Kγ scintillation proximity assay.

References

The PI3Kγ Inhibitor CAY10505: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of CAY10505 for Scientific and Drug Development Professionals

This compound is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme in intracellular signaling pathways regulating cell growth, proliferation, survival, and inflammation. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its use in cancer, cardiovascular, and immunology research. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in a laboratory setting.

Core Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of PI3Kγ, a member of the Class IB PI3K family. PI3Ks phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). By inhibiting PI3Kγ, this compound effectively blocks the phosphorylation and activation of Akt, thereby modulating a multitude of cellular processes.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data for this compound.

TargetIC50Assay SystemReference
PI3Kγ30 nMIn vitro kinase assay (neurons)[1][3][4]
PI3Kα0.94 µMIn vitro kinase assay[1][4]
PI3Kβ20 µMIn vitro kinase assay[1][4]
PI3Kδ20 µMIn vitro kinase assay[1][4]
Casein Kinase 2 (CK2)20 nMIn vitro kinase assay[1]
Akt Phosphorylation228 nMMouse macrophages[1]

Research Applications and Experimental Protocols

This compound has been utilized in a range of preclinical research studies, demonstrating its potential as a therapeutic agent and a tool for dissecting PI3Kγ-mediated signaling.

Oncology: Multiple Myeloma

In the context of cancer, particularly multiple myeloma (MM), this compound has been shown to induce apoptosis and inhibit proliferation of cancer cells.[3] The PI3K/Akt pathway is frequently hyperactivated in MM and contributes to cell survival and drug resistance.

This protocol outlines a method to assess the pro-apoptotic effects of this compound on multiple myeloma cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Culture: Culture human multiple myeloma cell lines (e.g., U266, RPMI 8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells at a density of 1 x 10^6 cells/well in 6-well plates. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24 to 48 hours.

  • Cell Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

    • Use a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect FITC emission at ~530 nm and PI emission at >670 nm.

    • Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.

    • Analyze the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cardiovascular Research: Hypertension and Endothelial Dysfunction

This compound has been investigated for its potential to ameliorate hypertension-associated vascular endothelial dysfunction.[5] Studies in hypertensive rat models have shown that this compound can improve endothelium-dependent relaxation and increase serum levels of nitric oxide metabolites.[3][5]

This protocol describes the induction of hypertension in rats and the subsequent ex vivo assessment of vascular relaxation in response to this compound treatment.

  • Induction of Hypertension:

    • Use male Sprague-Dawley rats (200-250 g).

    • Induce hypertension by administering N(G)-nitro-L-arginine methyl ester (L-NAME) in the drinking water (40 mg/kg/day) for 4-8 weeks.

    • Monitor systolic blood pressure weekly using a tail-cuff method to confirm the development of hypertension.

  • In Vivo Treatment:

    • Administer this compound (0.6 mg/kg) or vehicle control orally (p.o.) to the hypertensive rats once daily for the final 2 weeks of the L-NAME treatment period.[3]

  • Preparation of Aortic Rings:

    • At the end of the treatment period, euthanize the rats and carefully excise the thoracic aorta.

    • Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Vascular Reactivity Studies:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

    • Pre-contract the rings with phenylephrine (1 µM).

    • Once a stable contraction is achieved, cumulatively add acetylcholine (ACh; 1 nM to 10 µM) to assess endothelium-dependent relaxation.

    • In a separate set of rings, assess endothelium-independent relaxation using sodium nitroprusside (SNP; 1 nM to 10 µM).

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Compare the concentration-response curves for ACh between the this compound-treated and vehicle-treated groups to determine the effect on endothelium-dependent relaxation.

Immunology: Neutrophil Recruitment

The recruitment of neutrophils to sites of inflammation is a critical process in the innate immune response, and PI3Kγ plays a significant role in this process. This compound has been shown to reduce neutrophil recruitment in mouse models of inflammation.[1][2]

This protocol details a common method to induce neutrophil recruitment to the peritoneal cavity and assess the inhibitory effect of this compound.

  • Animal Model: Use C57BL/6 mice (8-12 weeks old).

  • Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control orally (p.o.) one hour prior to the inflammatory stimulus.

  • Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse.

  • Peritoneal Lavage:

    • Four hours after thioglycollate injection, euthanize the mice.

    • Perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity and then aspirating the fluid.

  • Cell Counting and Analysis:

    • Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.

    • Prepare cytospin slides of the lavage fluid and stain with a Wright-Giemsa stain.

    • Perform a differential cell count under a light microscope to determine the number and percentage of neutrophils.

    • Alternatively, use flow cytometry with neutrophil-specific markers (e.g., Ly-6G and CD11b) for more precise quantification.

  • Data Analysis: Compare the total number of neutrophils recruited to the peritoneum in the this compound-treated group versus the vehicle-treated group.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies described, the following diagrams have been generated using Graphviz.

Diagram 1: PI3Kγ/Akt Signaling Pathway

PI3K_Akt_Pathway GPCR GPCR/ RTK PI3Kg PI3Kγ GPCR->PI3Kg Activation PIP3 PIP3 PI3Kg->PIP3 Phosphorylation This compound This compound This compound->PI3Kg Inhibition PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Downstream Downstream Cellular Responses (Growth, Survival, Proliferation) pAkt->Downstream

Caption: The inhibitory action of this compound on the PI3Kγ/Akt signaling pathway.

Diagram 2: Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Culture Culture MM Cells Treat Treat with this compound Culture->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC & Propidium Iodide Resuspend->AddStains Incubate Incubate (15 min) AddStains->Incubate Flow Flow Cytometry Incubate->Flow Analyze Analyze Quadrants Flow->Analyze

Caption: A stepwise workflow for assessing this compound-induced apoptosis in vitro.

Diagram 3: In Vivo Hypertension Study Workflow

Hypertension_Workflow cluster_induction Hypertension Induction cluster_treatment Treatment cluster_assessment Ex Vivo Assessment LNAME Administer L-NAME (4-8 weeks) MonitorBP Monitor Blood Pressure LNAME->MonitorBP Treat Oral this compound (2 weeks) MonitorBP->Treat Euthanize Euthanize & Excise Aorta Treat->Euthanize OrganBath Mount Aortic Rings in Organ Bath Euthanize->OrganBath Relaxation Assess Endothelium- Dependent Relaxation OrganBath->Relaxation

Caption: Workflow for evaluating the effect of this compound in a rat model of hypertension.

References

CAY10505: An In-Depth Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of CAY10505, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ). This document consolidates available quantitative data, details experimental methodologies from key studies, and presents visual diagrams of the affected signaling pathways to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action: Selective PI3Kγ Inhibition

This compound exerts its effects by selectively targeting PI3Kγ, a key enzyme in cellular signaling pathways that regulate a diverse range of functions, including immune responses, inflammation, and cell growth. By inhibiting PI3Kγ, this compound effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream signaling proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its impact on downstream signaling events.

Parameter Value Cell/System Reference
IC50 (PI3Kγ)30 nMNeurons[1]
IC50 (PI3Kα)0.94 µM-[2]
IC50 (PI3Kβ)20 µM-[2]
IC50 (PI3Kδ)20 µM-[2]
IC50 (Akt Phosphorylation)228 nMMouse Macrophages[2]
IC50 (Casein Kinase 2)20 nM-[2]

Table 1: Inhibitory Potency of this compound

Downstream Effect Observation Model/System Reference
Akt PhosphorylationPartially reduced with 200 nM this compoundNeurons[1]
Neutrophil RecruitmentReducedMice[2]
Multiple Myeloma (MM) Cell SurvivalAnti-survival effects observedMM cell lines and primary MM samples[1]
Serum Nitrite/Nitrate ConcentrationsSignificantly increased with 0.6 mg/kg this compound (p.o.)Hypertensive rats[1]
Endothelium-Dependent RelaxationSignificantly prevented hypertension-induced attenuationIsolated rat aortic rings[1]

Table 2: Downstream Biological Effects of this compound

Signaling Pathways Modulated by this compound

The primary signaling cascade affected by this compound is the PI3Kγ/Akt/mTOR pathway. Inhibition of PI3Kγ disrupts this pathway, leading to a cascade of downstream effects, particularly in immune cells.

The PI3Kγ/Akt/mTOR Signaling Pathway

PI3K_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates This compound This compound This compound->PI3Kgamma Inhibits mTOR mTOR Akt->mTOR Activates NFkB NFκB (Pro-inflammatory) Akt->NFkB Inhibits CEBPB C/EBPβ (Anti-inflammatory) mTOR->CEBPB Activates Immune_Suppression Immune Suppression (M2 Polarization) CEBPB->Immune_Suppression

Caption: this compound inhibits PI3Kγ, blocking the PI3K/Akt/mTOR pathway.

This compound's Impact on Macrophage Polarization

A key downstream effect of this compound is the modulation of macrophage polarization. By inhibiting the PI3Kγ pathway, this compound can shift the balance from an anti-inflammatory, immunosuppressive M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype.

Macrophage_Polarization cluster_M2 M2 Phenotype (Immunosuppressive) cluster_M1 M1 Phenotype (Pro-inflammatory) M2_Macrophage M2 Macrophage Arginase1 Arginase-1 M2_Macrophage->Arginase1 Produces TGF_beta TGF-β M2_Macrophage->TGF_beta Produces IL10 IL-10 M2_Macrophage->IL10 Produces M1_Macrophage M1 Macrophage IL12 IL-12 M1_Macrophage->IL12 Produces TNF_alpha TNF-α M1_Macrophage->TNF_alpha Produces iNOS iNOS M1_Macrophage->iNOS Produces This compound This compound (PI3Kγ Inhibition) This compound->M2_Macrophage Inhibits Polarization to This compound->M1_Macrophage Promotes Polarization to

Caption: this compound shifts macrophage polarization from M2 to M1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the downstream effects of this compound.

Western Blot Analysis of Akt Phosphorylation

Objective: To quantify the inhibition of Akt phosphorylation by this compound.

Workflow Diagram:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., Macrophages treated with this compound) Lysis 2. Cell Lysis (Protein Extraction) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent non-specific antibody binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-p-Akt, Anti-Total Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (Imaging) Secondary_Ab->Detection Analysis 10. Densitometry Analysis (Quantify Band Intensity) Detection->Analysis

Caption: Workflow for Western Blot analysis of Akt phosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., mouse macrophages) in appropriate media and conditions.

    • Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Prepare protein samples by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and total Akt overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Chemiluminescent Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities for phosphorylated Akt and total Akt using image analysis software.

    • Normalize the phosphorylated Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Neutrophil Migration/Chemotaxis Assay

Objective: To assess the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.

Workflow Diagram:

Chemotaxis_Workflow Neutrophil_Isolation 1. Neutrophil Isolation (from whole blood) Treatment 2. Treatment with this compound (or vehicle control) Neutrophil_Isolation->Treatment Assay_Setup 3. Assay Setup (e.g., Boyden Chamber) Treatment->Assay_Setup Chemoattractant 4. Addition of Chemoattractant (to lower chamber) Assay_Setup->Chemoattractant Incubation 5. Incubation (Allow for migration) Chemoattractant->Incubation Cell_Staining 6. Cell Staining & Counting (Quantify migrated cells) Incubation->Cell_Staining Data_Analysis 7. Data Analysis (Compare treated vs. control) Cell_Staining->Data_Analysis

Caption: Workflow for a neutrophil chemotaxis assay.

Detailed Protocol:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).

    • Resuspend the isolated neutrophils in an appropriate assay buffer.

  • Treatment with this compound:

    • Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control for a defined period.

  • Assay Setup:

    • Use a chemotaxis chamber, such as a Boyden chamber or a transwell insert with a porous membrane (typically 3-5 µm pore size for neutrophils).

    • Add the treated neutrophil suspension to the upper chamber.

  • Addition of Chemoattractant:

    • Add a chemoattractant (e.g., fMLP, IL-8, or C5a) to the lower chamber of the assay plate. The assay buffer without the chemoattractant serves as a negative control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours).

  • Cell Staining and Counting:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI or Giemsa stain).

    • Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer or a hemocytometer.

  • Data Analysis:

    • Count the number of migrated cells per field of view under a microscope or the total number of migrated cells.

    • Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect on chemotaxis. Calculate the IC50 value if a dose-response curve is generated.

Multiple Myeloma Cell Viability/Apoptosis Assay

Objective: To evaluate the effect of this compound on the viability and apoptosis of multiple myeloma cells.

Workflow Diagram:

Apoptosis_Workflow Cell_Culture 1. MM Cell Culture (Cell lines or primary cells) Treatment 2. Treatment with this compound (or vehicle control) Cell_Culture->Treatment Cell_Harvesting 3. Cell Harvesting Treatment->Cell_Harvesting Staining 4. Staining with Annexin V-FITC and PI Cell_Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantify live, apoptotic, and necrotic cells) Flow_Cytometry->Data_Analysis

Caption: Workflow for an apoptosis assay using flow cytometry.

Detailed Protocol:

  • Multiple Myeloma (MM) Cell Culture:

    • Culture MM cell lines or freshly isolated primary MM cells in appropriate culture medium.

  • Treatment with this compound:

    • Treat the MM cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 3 days for cell lines, 5 days for primary cells).[1]

  • Cell Harvesting:

    • After the treatment period, harvest the cells by centrifugation.

  • Staining with Annexin V-FITC and Propidium Iodide (PI):

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation controls for FITC and PI.

  • Data Analysis:

    • Gate the cell populations based on their fluorescence:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis and cell viability.

Conclusion

This compound is a potent and selective inhibitor of PI3Kγ that demonstrates significant downstream signaling effects, primarily through the modulation of the Akt/mTOR pathway. Its ability to influence immune cell function, particularly by shifting macrophage polarization and inhibiting neutrophil migration, highlights its therapeutic potential in various disease contexts, including cancer and inflammatory disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced downstream effects of this compound and other PI3Kγ inhibitors. Further research is warranted to fully elucidate the complete spectrum of its molecular interactions and to translate these findings into clinical applications.

References

CAY10505: A Technical Guide to its Role in Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), and its consequential role in the phosphorylation of Akt (also known as Protein Kinase B or PKB). We will explore its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the underlying biochemical pathways.

Introduction: The PI3K/Akt Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Akt is a serine/threonine-specific protein kinase that becomes activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473). This activation is initiated by upstream signals, prominently involving the PI3K family of lipid kinases.

PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, leading to Akt phosphorylation and activation. Given its central role in cell survival, the PI3K/Akt pathway is frequently dysregulated in various diseases, including cancer and inflammatory conditions, making it a prime target for therapeutic intervention.

This compound has emerged as a valuable chemical probe for dissecting the specific contributions of the PI3Kγ isoform to this pathway.

Mechanism of Action: this compound as a PI3Kγ Inhibitor

This compound functions as a potent and selective ATP-competitive inhibitor of PI3Kγ. By binding to the kinase domain of PI3Kγ, it prevents the phosphorylation of PIP2 to PIP3. This reduction in PIP3 levels at the cell membrane directly impedes the recruitment and subsequent phosphorylation of Akt. Consequently, the downstream signaling cascade mediated by activated Akt is suppressed.

The primary mechanism through which this compound modulates Akt phosphorylation is via the canonical PI3K pathway. Inhibition of PI3Kγ by this compound leads to a decrease in phosphorylated Akt (p-Akt).

G cluster_membrane Plasma Membrane cluster_akt_activation GPCR GPCR / RTK PI3Kg PI3Kγ GPCR->PI3Kg Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt (Thr308) mTORC2 mTORC2 mTORC2->Akt (Ser473) pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (Survival, Proliferation) pAkt->Downstream Activates This compound This compound This compound->PI3Kg Inhibits

Caption: this compound inhibits PI3Kγ, blocking Akt phosphorylation.

Quantitative Data Summary

This compound exhibits high selectivity for the γ isoform of PI3K. Its inhibitory concentrations (IC50) against various kinases have been determined through multiple studies, providing a clear profile of its potency and specificity.

Target EnzymeIC50 ValueCell/System ContextReference
PI3Kγ 30 nM Neurons[2][3]
PI3Kα0.94 µM (940 nM)Enzyme Assay[3]
PI3Kβ20 µMEnzyme Assay[3]
PI3Kδ20 µMEnzyme Assay[3]
p-Akt / PKB 228 nM Mouse Macrophages
Casein Kinase 2 (CK2)20 nMEnzyme Assay (Panel Screen)

Note: The potent inhibition of Casein Kinase 2 (CK2) represents a significant off-target activity that must be considered during experimental design and data interpretation.

Experimental Protocols

The most common method to assess the impact of this compound on Akt phosphorylation is through Western Blot analysis. This technique allows for the specific detection and semi-quantitative measurement of both total Akt and phosphorylated Akt (p-Akt).

Protocol: Western Blot for p-Akt and Total Akt

This protocol provides a general framework. Specific antibody concentrations, incubation times, and buffer compositions should be optimized for the cell type and experimental conditions.

1. Cell Culture and Treatment: a. Plate cells (e.g., mouse macrophages, SUM-1315, ZR-75-1) at an appropriate density and allow them to adhere overnight.[2] b. Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation. c. Pre-treat cells with this compound at desired concentrations (e.g., 50 nM - 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO). d. Stimulate the cells with a known Akt activator (e.g., growth factor like IGF-1, or a compound like baicalein) for 15-30 minutes to induce Akt phosphorylation.[2]

2. Protein Lysate Preparation: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (total protein lysate).

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load samples onto a polyacrylamide gel (e.g., 10% gel) and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c.

6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using an imaging system. c. Stripping and Re-probing: To normalize p-Akt levels, strip the membrane of the first set of antibodies and re-probe with a primary antibody for total Akt, followed by the secondary antibody and detection. Also, probe for a loading control like β-actin or GAPDH. d. Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to total Akt for each condition.

G A 1. Cell Treatment (Vehicle, this compound, + Stimulant) B 2. Cell Lysis (RIPA + Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary/Secondary Ab) E->F G 7. ECL Detection (Imaging) F->G H 8. Analysis (Densitometry) G->H

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion

This compound is a well-characterized and highly selective inhibitor of PI3Kγ, which serves as an indispensable tool for investigating the role of this specific PI3K isoform in cellular signaling. Its primary effect on Akt is the potent inhibition of its phosphorylation, with an IC50 in the nanomolar range in cellular assays. This inhibitory action disrupts the downstream signaling responsible for cell survival and proliferation. Researchers utilizing this compound should remain cognizant of its significant off-target inhibition of Casein Kinase 2, which may require additional controls to ensure that observed phenotypes are specifically attributable to PI3Kγ inhibition. Overall, this compound provides a precise method for modulating the PI3Kγ/Akt pathway in both in vitro and in vivo research settings.[2][4]

References

The Role of CAY10505 in Modulating Neutrophil Recruitment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. However, excessive or inappropriate neutrophil infiltration can contribute to tissue damage in a variety of inflammatory and autoimmune diseases. Therefore, the pharmacological modulation of neutrophil recruitment represents a promising therapeutic strategy. CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), has emerged as a key small molecule in the investigation of neutrophil-mediated inflammation. This technical guide provides an in-depth overview of this compound, its mechanism of action in relation to neutrophil recruitment, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

This compound: A Potent and Selective PI3Kγ Inhibitor

This compound is a potent inhibitor of PI3Kγ with a reported IC50 of 30 nM[1]. It exhibits significant selectivity for the γ isoform over other Class I PI3K isoforms (α, β, and δ)[1][2]. The primary mechanism of action of this compound is the inhibition of the catalytic activity of PI3Kγ, which plays a crucial role in signal transduction downstream of G-protein coupled receptors (GPCRs) activated by chemoattractants.

Mechanism of Action: Inhibition of Neutrophil Recruitment

The recruitment of neutrophils from the bloodstream into tissues is a multi-step process involving chemoattractant sensing, cell polarization, adhesion to the endothelium, and transmigration. PI3Kγ is a key regulator of this cascade.

Upon stimulation by chemoattractants such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or chemokines like CXCL8 (IL-8), which bind to their respective GPCRs on the neutrophil surface, the Gβγ subunits of the dissociated heterotrimeric G-protein directly activate PI3Kγ. Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the migrating neutrophil.

This localized accumulation of PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, such as protein kinase B (Akt) and guanine nucleotide exchange factors (GEFs) for Rho family GTPases (e.g., Rac and Cdc42). The activation of these downstream pathways is essential for establishing cell polarity, reorganizing the actin cytoskeleton to form lamellipodia, and ultimately, for directed cell migration (chemotaxis).

By inhibiting PI3Kγ, this compound effectively blocks the production of PIP3 in response to chemoattractant stimulation. This disruption of the primary signaling cascade for directional sensing prevents neutrophil polarization and migration towards the inflammatory stimulus, thereby reducing their accumulation at the site of inflammation. Oral administration of this compound has been shown to reduce neutrophil recruitment in mice to a similar degree as that observed in PI3Kγ-deficient mice, confirming the central role of this pathway in vivo[1].

Signaling Pathway of PI3Kγ in Neutrophil Chemotaxis

PI3K_Neutrophil_Chemotaxis Chemoattractant Chemoattractant (e.g., fMLP, CXCL8) GPCR GPCR Chemoattractant->GPCR G_protein Gαβγ GPCR->G_protein Activation PI3Kg PI3Kγ G_protein->PI3Kg Gβγ subunit PIP3 PIP3 PI3Kg->PIP3 Phosphorylation PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activation Rac_GDP Rac-GDP PIP3->Rac_GDP GEF Activation Rac_GTP Rac-GTP Akt->Rac_GTP Rac_GDP->Rac_GTP Actin Actin Polymerization Rac_GTP->Actin Migration Cell Migration & Polarization Actin->Migration This compound This compound This compound->PI3Kg

Caption: PI3Kγ signaling cascade in neutrophil chemotaxis.

Experimental Evidence and Quantitative Data

The inhibitory effect of PI3Kγ modulation on neutrophil recruitment has been demonstrated in preclinical models. A key study by Pomel et al. (2006) investigated a close analog of this compound, AS-252424, in a mouse model of thioglycollate-induced peritonitis. While the full quantitative data requires access to the complete publication, the study reported a significant reduction in leukocyte recruitment upon oral administration of the PI3Kγ inhibitor.

Experimental Model Compound Dose Effect on Neutrophil Recruitment Reference
Thioglycollate-induced peritonitis in miceAS-252424Not specified in abstractSignificant reduction in leukocyte recruitmentPomel et al., 2006
In vivo mouse modelsThis compoundNot specified in abstractReduction comparable to PI3Kγ-deficient miceCayman Chemical

Experimental Protocols

In Vivo Neutrophil Recruitment: Thioglycollate-Induced Peritonitis Model

This model is widely used to assess the effect of anti-inflammatory compounds on neutrophil migration into the peritoneal cavity.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound (or vehicle control)

  • Sterile 4% Brewer's thioglycollate medium

  • Sterile phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide)

  • Antibodies for flow cytometry (e.g., anti-mouse Ly-6G, anti-mouse CD11b)

  • Red blood cell lysis buffer

  • Hemocytometer or automated cell counter

Procedure:

  • Compound Administration: Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.

  • Induction of Peritonitis: Inject 1 ml of sterile 4% thioglycollate medium intraperitoneally (i.p.) into each mouse.

  • Cell Harvest: At a specified time point post-thioglycollate injection (typically 4-6 hours for peak neutrophil infiltration), euthanize the mice.

  • Peritoneal Lavage: Expose the peritoneal cavity and inject 5-10 ml of sterile PBS. Gently massage the abdomen and then aspirate the peritoneal fluid.

  • Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

  • Flow Cytometry Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Resuspend the cell pellet in FACS buffer.

    • If necessary, lyse red blood cells using a lysis buffer.

    • Stain the cells with fluorescently-labeled antibodies against neutrophil-specific markers (e.g., Ly-6G and CD11b).

    • Acquire the samples on a flow cytometer and analyze the data to determine the percentage and absolute number of neutrophils (Ly-6G+/CD11b+ cells) in the peritoneal cavity.

Data Analysis:

Compare the number of neutrophils in the peritoneal lavage of this compound-treated mice to that of vehicle-treated control mice. Calculate the percentage inhibition of neutrophil recruitment.

Experimental Workflow: Thioglycollate-Induced Peritonitis

Peritonitis_Workflow Start Start Compound_Admin Administer this compound or Vehicle to Mice Start->Compound_Admin Thioglycollate_Injection Induce Peritonitis: Inject Thioglycollate (i.p.) Compound_Admin->Thioglycollate_Injection Incubation Incubate for 4-6 hours Thioglycollate_Injection->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Peritoneal_Lavage Perform Peritoneal Lavage Euthanasia->Peritoneal_Lavage Cell_Count Count Total Cells Peritoneal_Lavage->Cell_Count FACS_Staining Stain Cells for Flow Cytometry (Ly-6G, CD11b) Peritoneal_Lavage->FACS_Staining Data_Analysis Compare Treatment vs. Control: Calculate % Inhibition Cell_Count->Data_Analysis FACS_Analysis Analyze by Flow Cytometry: Quantify Neutrophils FACS_Staining->FACS_Analysis FACS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effect on neutrophil recruitment.

Conclusion

This compound is a valuable research tool for dissecting the role of PI3Kγ in neutrophil-driven inflammation. Its potent and selective inhibition of this key signaling node allows for the targeted investigation of the molecular mechanisms underlying neutrophil recruitment. The experimental protocols detailed in this guide provide a framework for evaluating the in vivo efficacy of this compound and other potential modulators of neutrophil migration. Further research into the therapeutic applications of PI3Kγ inhibitors like this compound holds significant promise for the development of novel treatments for a range of inflammatory disorders.

References

An In-Depth Technical Guide to CAY10505 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10505 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme implicated in various cellular processes, including cell growth, survival, and migration. The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on cancer cells, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound in oncology.

Core Mechanism of Action: PI3Kγ Inhibition

This compound exerts its biological effects primarily through the potent and selective inhibition of the p110γ catalytic subunit of Class I PI3K.

1.1. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions fundamental to cancer progression, such as cell proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Once activated, Akt phosphorylates a multitude of downstream substrates, ultimately leading to the modulation of various cellular processes that promote tumorigenesis.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK/GPCR PI3K PI3Kγ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation This compound This compound This compound->PI3K Inhibition

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

1.2. Specificity of this compound

This compound demonstrates high selectivity for the PI3Kγ isoform. This specificity is crucial as different PI3K isoforms have distinct physiological roles. While PI3Kα and PI3Kβ are ubiquitously expressed and central to insulin signaling and other metabolic processes, PI3Kγ and PI3Kδ are primarily found in hematopoietic cells and play significant roles in immune responses and inflammation. [1]In the context of cancer, particularly hematological malignancies, targeting the gamma isoform may offer a more focused therapeutic approach with potentially fewer off-target effects. [2]

Quantitative Data: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the known IC50 values for this compound against various targets and cell lines.

Target/Cell LineAssay TypeIC50Reference(s)
Enzymatic Assays
PI3KγKinase Assay30 nM[3]
PI3KαKinase Assay0.94 µM[3]
PI3KβKinase Assay20 µM[3]
PI3KδKinase Assay20 µM[3]
Casein Kinase 2 (CK2)Kinase Assay20 nM[3]
Cell-Based Assays
Mouse Macrophages (p-Akt)Western Blot228 nM[3]
MCF7 (Breast Cancer)SRB Assay (72 hrs)36.9 µM[4]
Multiple Myeloma (MM) cellsFlow Cytometry (Annexin V/PI)Anti-survival effects at 10 µM[4]

Effects of this compound on Cancer Cell Biology

Inhibition of the PI3Kγ/Akt pathway by this compound is expected to trigger several anti-cancer effects, including the induction of apoptosis and cell cycle arrest.

3.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. By inhibiting this pathway, this compound can restore the activity of these proteins, thereby triggering apoptosis. For instance, in multiple myeloma (MM) cell lines, treatment with this compound has been shown to have anti-survival effects. [4]

This compound This compound PI3K PI3Kγ This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) Akt->Pro_Survival Activation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) Akt->Pro_Apoptotic Inhibition Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibition Pro_Apoptotic->Apoptosis Induction This compound This compound PI3K PI3Kγ This compound->PI3K Inhibition Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induction Akt Akt PI3K->Akt Activation Cell_Cycle_Proteins Cell Cycle Regulators (e.g., Cyclins, CDKs) Akt->Cell_Cycle_Proteins Activation Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Promotion cluster_workflow Western Blot Workflow for p-Akt A Cell Treatment with this compound B Protein Extraction A->B C SDS-PAGE B->C D Western Blotting C->D E Antibody Incubation (p-Akt, Total Akt) D->E F Detection & Analysis E->F

References

CAY10505: A Potent PI3Kγ Inhibitor for Inflammatory Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

CAY10505 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme implicated in inflammatory and autoimmune diseases. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical inflammatory response studies, with a focus on experimental protocols and quantitative data analysis.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively targeting the γ isoform of PI3K. PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in transducing signals from G-protein coupled receptors (GPCRs), which are activated by various inflammatory mediators such as chemokines. By inhibiting PI3Kγ, this compound effectively blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway. This disruption leads to the downstream inhibition of Akt phosphorylation, thereby attenuating a cascade of cellular processes vital for the inflammatory response, including leukocyte recruitment, activation, and production of pro-inflammatory cytokines.[1][2]

Inhibitory Profile of this compound

The selectivity of this compound for PI3Kγ over other PI3K isoforms is a key attribute, minimizing off-target effects. The half-maximal inhibitory concentrations (IC₅₀) highlight its potency and selectivity.

Target KinaseIC₅₀
PI3Kγ30 nM[1][2]
PI3Kα0.94 µM[1]
PI3Kβ20 µM[1]
PI3Kδ20 µM[1]
Casein Kinase 2 (CK2)20 nM[1]

Table 1: Inhibitory activity of this compound against various kinases.

Signaling Pathway Modulation

This compound's primary impact is on the PI3K/Akt signaling pathway, which consequently influences other downstream pathways integral to the inflammatory response, such as the NF-κB pathway.

References

CAY10505: A Technical Guide for Investigating the PI3Kγ Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of CAY10505, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. It is intended for researchers, scientists, and drug development professionals as a comprehensive resource for utilizing this compound to elucidate the roles of PI3Kγ in cellular signaling and disease.

Introduction to this compound and the PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K family is divided into three classes, with Class I being the most extensively studied. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. They are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). While Class IA isoforms are typically activated by receptor tyrosine kinases (RTKs), the Class IB isoform, PI3Kγ, is uniquely activated by G-protein coupled receptors (GPCRs).

The specific roles of each PI3K isoform are of great interest in both basic research and therapeutic development. Selective inhibitors are invaluable tools for dissecting the distinct functions of these isoforms. This compound has emerged as a potent and highly selective inhibitor of PI3Kγ, making it an excellent tool for investigating the specific downstream signaling events and physiological functions mediated by this particular isoform.

This compound: Selectivity and Potency

This compound demonstrates high selectivity for the γ isoform of PI3K. Its inhibitory activity is significantly lower against other Class I PI3K isoforms, highlighting its utility in specifically targeting PI3Kγ-mediated events.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and in cellular assays.

TargetIC50 ValueCell/Assay Type
PI3Kγ 30 nM Neurons[1][2]
PI3Kα0.94 µM (940 nM)N/A
PI3Kβ20 µMN/A
PI3Kδ20 µMN/A
Casein Kinase 2 (CK2)20 nMKinase Panel Assay[3]
PKB/Akt Phosphorylation228 nMMouse Macrophages[3][4]
MCF7 Cells36.9 µMAntiproliferative SRB Assay (72 hrs)[1]

Note: While this compound is highly selective for PI3Kγ over other PI3K isoforms, it also potently inhibits the unrelated kinase CK2.[3] Researchers should consider this off-target effect when designing experiments and interpreting results.

Visualizing the PI3K Signaling Pathway and this compound's Point of Intervention

The diagram below illustrates the canonical PI3K signaling cascade, highlighting the activation of PI3Kγ by GPCRs and the specific inhibitory action of this compound.

PI3K_Pathway receptor receptor ligand ligand gpcr GPCR ligand->gpcr gprotein Gβγ gpcr->gprotein pi3k_gamma PI3Kγ gprotein->pi3k_gamma Activates pi3k pi3k pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt downstream Downstream Effectors (mTOR, GSK3β, etc.) akt->downstream response Cellular Responses (Growth, Survival, Proliferation) downstream->response inhibitor This compound inhibitor->pi3k_gamma pi3k_gamma->pip2

Caption: PI3Kγ signaling pathway with this compound inhibition point.

Experimental Protocols for Studying PI3Kγ with this compound

Here are detailed methodologies for key experiments to assess the impact of this compound on PI3Kγ signaling and cellular functions.

Western Blotting for Akt Phosphorylation

This protocol is used to determine if this compound inhibits the PI3Kγ-mediated phosphorylation of Akt, a key downstream effector.[1]

Materials:

  • Cells of interest (e.g., mouse macrophages, neurons)

  • This compound (dissolved in DMSO)

  • Appropriate cell culture medium and supplements

  • Stimulant (e.g., a GPCR agonist relevant to the cell type)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours if necessary to reduce basal Akt phosphorylation.

  • Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 200 nM) or DMSO (vehicle control) for 1-2 hours.[1]

  • Stimulation: Add a relevant GPCR agonist to stimulate the PI3Kγ pathway for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Cell Viability Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content and can be used to determine the antiproliferative effects of this compound.[1][2]

Materials:

  • Cancer cell line (e.g., MCF7)

  • This compound

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).[1][2] Include a vehicle control (DMSO).

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with water and allow them to air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify apoptosis and necrosis in cell populations, such as multiple myeloma cells, following treatment with this compound.[1]

Materials:

  • Cell line of interest (e.g., MM cell lines)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Methodology:

  • Cell Treatment: Treat cells in suspension or adherent culture with this compound for the desired time (e.g., 3-5 days).[1]

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, detach with trypsin-free dissociation buffer and then collect by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound.

Experimental_Workflow start_node start_node process_node process_node data_node data_node analysis_node analysis_node end_node end_node A Hypothesis: This compound inhibits PI3Kγ- dependent cell survival B Select Cell Model (e.g., Macrophage, MM cell) A->B C Dose-Response & Time-Course (Determine optimal this compound conc.) B->C D Treat Cells with this compound vs. Vehicle Control C->D E1 Western Blot for p-Akt / Total Akt D->E1 E2 Cell Viability Assay (SRB or MTT) D->E2 E3 Apoptosis Assay (Annexin V / PI) D->E3 F1 Band Intensity Data E1->F1 F2 Absorbance Data (IC50) E2->F2 F3 Flow Cytometry Data (% Apoptotic Cells) E3->F3 G Data Analysis & Statistical Comparison F1->G F2->G F3->G H Conclusion: Validate or Refute Hypothesis G->H

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is a powerful and selective research tool for the functional characterization of the PI3Kγ isoform. Its high potency and selectivity over other Class I PI3Ks allow for precise investigation into the specific roles of PI3Kγ in various biological contexts, from immune cell trafficking to cancer cell survival. When used with appropriate controls and consideration of potential off-target effects, this compound can significantly contribute to our understanding of GPCR-mediated PI3K signaling.

References

basic properties of CAY10505 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core properties of CAY10505, a potent and selective inhibitor of Phosphoinositide 3-kinase γ (PI3Kγ). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, physicochemical properties, and experimental applications.

Core Properties and Mechanism of Action

This compound is a small molecule inhibitor that exhibits high selectivity for the γ isoform of PI3K.[1] The primary mechanism of action involves the inhibition of the catalytic activity of PI3Kγ, which plays a crucial role in inflammatory and immune responses. By blocking PI3Kγ, this compound effectively suppresses downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, leading to a reduction in cellular processes such as proliferation, survival, and migration.[2]

Physicochemical Properties
PropertyValueReference
CAS Number 328960-84-5[3]
Molecular Formula C₁₄H₈FNO₃S[3]
Molecular Weight 289.3 g/mol [3]
Purity ≥98%[3]
Formulation A crystalline solid[3]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:5): 0.15 mg/ml
In Vitro Efficacy and Selectivity

This compound has been demonstrated to be a potent inhibitor of PI3Kγ with an IC₅₀ of 30 nM.[1] Its selectivity for the γ isoform is significantly higher compared to other PI3K isoforms.[1] Interestingly, when tested against a panel of 80 other kinases, this compound was found to also significantly inhibit casein kinase 2 (CK2) with an IC₅₀ of 20 nM.

TargetIC₅₀Reference
PI3Kγ 30 nM[1]
PI3Kα 0.94 µM[1]
PI3Kβ 20 µM[1]
PI3Kδ 20 µM[1]
Casein Kinase 2 (CK2) 20 nM
PKB/Akt phosphorylation (in mouse macrophages) 228 nM[3]
MCF7 (Antiproliferative activity) 36.9 µM[4]

Signaling Pathways

This compound primarily exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and motility. By inhibiting PI3Kγ, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of Akt, a key downstream effector.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Receptor Tyrosine Kinase (RTK) or G-protein Coupled Receptor (GPCR) Extracellular_Signal->Receptor PI3Kgamma PI3Kγ Receptor->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation This compound This compound This compound->PI3Kgamma Inhibition PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival, Migration mTORC1->Cell_Processes Regulation PTEN PTEN PTEN->PIP3 Dephosphorylation

This compound Inhibition of the PI3K/Akt/mTOR Pathway.

As this compound also inhibits Casein Kinase 2 (CK2), it is important to consider its potential effects on CK2-mediated signaling. CK2 is a pleiotropic kinase involved in various cellular processes, including cell proliferation, apoptosis, and gene expression. The inhibition of CK2 by this compound may contribute to its overall cellular effects.

G CK2 Casein Kinase 2 (CK2) Substrates Various Cellular Substrates (e.g., transcription factors, signaling proteins) CK2->Substrates Phosphorylation This compound This compound This compound->CK2 Inhibition Cell_Processes Cell Proliferation, Apoptosis, Gene Expression Substrates->Cell_Processes Regulation

This compound Inhibition of Casein Kinase 2 (CK2) Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Inhibition of Akt Phosphorylation in Mouse Macrophages (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Akt in mouse macrophages.

G start Start step1 Culture Mouse Macrophages (e.g., RAW 264.7) start->step1 step2 Treat cells with this compound (various concentrations) step1->step2 step3 Stimulate with an agonist (e.g., LPS, 100 ng/mL) step2->step3 step4 Lyse cells and collect protein step3->step4 step5 Determine protein concentration (e.g., BCA assay) step4->step5 step6 Perform SDS-PAGE and Western Blot step5->step6 step7 Probe with antibodies for p-Akt (Ser473) and total Akt step6->step7 step8 Detect and quantify bands step7->step8 end End step8->end

Workflow for Akt Phosphorylation Western Blot.

Materials:

  • Mouse macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) or other relevant agonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Plate mouse macrophages in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with a suitable agonist (e.g., 100 ng/mL LPS) for 15-30 minutes to induce Akt phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection: Image the blot using a suitable imaging system and quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal.

Survival Analysis of Multiple Myeloma Cells (Flow Cytometry)

This protocol details the use of flow cytometry to assess the effect of this compound on the survival of multiple myeloma (MM) cell lines.[4]

G start Start step1 Culture Multiple Myeloma cell lines start->step1 step2 Treat cells with this compound (e.g., 10 µM) for 3 days step1->step2 step3 Harvest and wash cells step2->step3 step4 Stain with Annexin V-FITC and Propidium Iodide (PI) step3->step4 step5 Analyze by Flow Cytometry step4->step5 step6 Quantify viable, apoptotic, and necrotic cell populations step5->step6 end End step6->end

Workflow for Multiple Myeloma Cell Survival Assay.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, U266)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture: Seed MM cells in 24-well plates at a density of 2 x 10⁵ cells/well.

  • Inhibitor Treatment: Treat the cells with this compound (e.g., a final concentration of 10 µM) or vehicle control (DMSO) for 72 hours (3 days).

  • Cell Harvesting: After the incubation period, harvest the cells by centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within 1 hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

In Vivo Neutrophil Recruitment Assay in Mice

This protocol outlines a method to evaluate the effect of orally administered this compound on neutrophil recruitment in a mouse model of inflammation.

G start Start step1 Administer this compound orally to mice start->step1 step2 Induce inflammation (e.g., intraperitoneal injection of thioglycollate) step1->step2 step3 Collect peritoneal lavage fluid after a set time (e.g., 4 hours) step2->step3 step4 Perform total and differential leukocyte counts step3->step4 step5 Analyze neutrophil numbers step4->step5 end End step5->end

References

Methodological & Application

CAY10505 In Vivo Dosing Protocol for Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10505 is a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) with an IC50 of 30 nM. It also demonstrates inhibitory activity against casein kinase 2 (CK2). Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool for in vivo studies investigating various physiological and pathological processes, including inflammation, hypertension, and cancer. These application notes provide a detailed protocol for the in vivo administration of this compound to rats, based on published research, to ensure consistent and reproducible results.

Data Presentation

Table 1: In Vivo Dosing Parameters for this compound in Rats
ParameterDetailsReference
Animal Model Male Wistar rats (uninephrectomized)[1]
Induction of Hypertension Deoxycorticosterone acetate (DOCA) salt administration[1]
Compound This compound[1]
Dosage 0.6 mg/kg body weight[1]
Route of Administration Oral (p.o.), via gavage[1]
Frequency Once daily[1]
Duration 7 days[1]
Vehicle 0.5% Carboxymethyl cellulose (CMC) in sterile water with 0.1% Tween 80Recommended based on common practice for poorly soluble compounds

Signaling Pathway

This compound primarily targets the PI3Kγ isoform, a key enzyme in the PI3K/Akt signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets, including mTOR, to exert its cellular effects. By inhibiting PI3Kγ, this compound blocks the production of PIP3, thereby attenuating downstream Akt signaling.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates mTOR mTOR Akt->mTOR Activates Cellular Responses Cell Growth, Proliferation, Survival mTOR->Cellular Responses This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Formulation of this compound for Oral Administration

Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rats.

Materials:

  • This compound powder

  • Sterile 0.5% (w/v) Carboxymethyl cellulose (CMC) solution in water

  • Tween 80

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution. For a 0.6 mg/kg dose in a rat with an average weight of 250g, and a dosing volume of 5 mL/kg, the concentration of the solution would be 0.12 mg/mL.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Prepare the vehicle by adding 0.1% (v/v) Tween 80 to the 0.5% CMC solution.

  • Add a small volume of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a homogenous mixture.

  • Visually inspect the suspension for any clumps or precipitates before administration. The suspension should be prepared fresh daily.

In Vivo Dosing Protocol: Hypertension Model in Rats

Objective: To evaluate the effect of this compound on blood pressure and vascular function in a rat model of hypertension.[1]

Animal Model:

  • Male Wistar rats (8-10 weeks old).

  • Animals undergo uninephrectomy (surgical removal of one kidney) to potentiate the hypertensive effects of DOCA-salt.

Induction of Hypertension:

  • Following a one-week recovery period after uninephrectomy, administer deoxycorticosterone acetate (DOCA) at a dose of 40 mg/kg subcutaneously, twice weekly, for 6 weeks.[1]

  • Provide 1% NaCl in drinking water throughout the study period.

  • Monitor blood pressure weekly using a non-invasive tail-cuff method. Rats with a mean arterial blood pressure ≥ 140 mmHg are considered hypertensive.[1]

Experimental Groups:

  • Normal Control: Sham-operated rats receiving the vehicle.

  • Hypertensive Control: Uninephrectomized, DOCA-salt treated rats receiving the vehicle.

  • This compound-Treated: Hypertensive rats receiving this compound (0.6 mg/kg, p.o.) daily for the last 7 days of the 6-week study period.[1]

  • Positive Control (optional): Hypertensive rats receiving a known antihypertensive agent (e.g., Losartan 25 mg/kg, p.o., or Atorvastatin 30 mg/kg, p.o.) for the last 7 days.[1]

Dosing Procedure (Oral Gavage):

  • Gently restrain the rat.

  • Use a sterile, ball-tipped gavage needle appropriate for the size of the rat.

  • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

  • Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

  • Slowly administer the this compound suspension.

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for any signs of distress after the procedure.

Endpoint Measurements:

  • Mean Arterial Blood Pressure (MABP): Measured at the end of the treatment period.

  • Vascular Endothelium Function: Assessed by acetylcholine-induced endothelium-dependent relaxation in isolated aortic ring preparations.[1]

  • Serum Nitrite/Nitrate Levels: Measured as an indicator of nitric oxide production.[1]

  • Aortic Glutathione (GSH) Levels: Measured as a marker of oxidative stress.[1]

Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_induction Hypertension Induction (6 Weeks) cluster_treatment Treatment (Last 7 Days) cluster_endpoints Endpoint Analysis A Acclimatization of Male Wistar Rats B Uninephrectomy A->B C DOCA-salt Administration (40 mg/kg, s.c., 2x/week) B->C E Weekly Blood Pressure Monitoring C->E D 1% NaCl in Drinking Water F Group Allocation E->F G Daily Oral Gavage: - Vehicle - this compound (0.6 mg/kg) F->G H Measure Mean Arterial Blood Pressure G->H I Assess Vascular Function (Aortic Rings) G->I J Measure Serum Nitrite/Nitrate G->J K Measure Aortic GSH Levels G->K

Caption: Workflow for in vivo evaluation of this compound in a rat hypertension model.

References

CAY10505: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10505 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, demonstrating an IC50 of 30 nM in neurons.[1] Its selectivity makes it a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes, including cell survival, proliferation, and inflammation. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in achieving reliable and reproducible results.

Mechanism of Action

This compound exerts its inhibitory effect on the PI3K/Akt/mTOR signaling pathway. PI3Kγ, a class IB PI3K isoform, is typically activated by G-protein-coupled receptors (GPCRs). Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions including cell growth, proliferation, survival, and metabolism. By selectively inhibiting PI3Kγ, this compound effectively blocks the production of PIP3 and subsequent activation of Akt, thereby modulating these critical cellular pathways.

PI3K_pathway GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylates This compound This compound This compound->PI3Kgamma Inhibits PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation, etc.) Akt->Downstream Regulates

Caption: this compound inhibits PI3Kγ, blocking the PI3K/Akt signaling pathway.

Data Presentation: this compound Concentrations in Cell Culture

The effective concentration of this compound can vary significantly depending on the cell type, experimental endpoint, and treatment duration. The following table summarizes reported concentrations and their observed effects.

Cell TypeConcentrationDurationObserved EffectAssay
Neurons200 nMNot SpecifiedPartial reduction of baicalein-induced Akt phosphorylation.[1]Western Blot
Multiple Myeloma (MM) Cell Lines2.5 - 10 µM3 daysInduction of apoptosis.[1]Flow Cytometry (Annexin V/PI)
Primary Multiple Myeloma (MM) Cells10 µM5 daysAnti-survival effects in co-culture with bone marrow stromal cells.[1]Flow Cytometry (Annexin V/PI)
MCF-7 (Human Breast Cancer)36.9 µM (IC50)72 hoursAntiproliferative activity.[1]SRB Assay

Experimental Protocols

The following are detailed protocols for common cell-based assays utilizing this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Protocol 1: Inhibition of Akt Phosphorylation in Neurons

This protocol describes how to assess the effect of this compound on Akt phosphorylation in cultured neurons using Western blotting.

WB_workflow cluster_culture Cell Culture & Treatment cluster_wb Western Blotting Seed Seed Neurons Treat Treat with this compound Seed->Treat Lyse Lyse Cells Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Ab (p-Akt, Total Akt) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Materials:

  • Cultured neurons

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed neurons at an appropriate density in multi-well plates and allow them to adhere and differentiate according to your standard protocol.

  • Treatment:

    • Prepare working solutions of this compound in complete culture medium. A final DMSO concentration should be kept below 0.1% and a vehicle control (DMSO alone) must be included.

    • Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle control. A suggested starting concentration is 200 nM.[1]

    • Incubate for the desired time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Protocol 2: Apoptosis Assay in Multiple Myeloma Cells

This protocol details the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in multiple myeloma cells treated with this compound.

Materials:

  • Multiple myeloma cell lines (e.g., U266, LP-1)

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed multiple myeloma cells at a density of 1 x 10^5 cells/mL in 12-well plates.

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 7.5, 10 µM) or a vehicle control (DMSO).[1]

    • Incubate for 48-72 hours.

  • Cell Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of apoptotic cells in each treatment group.

Protocol 3: Cell Viability Assay in MCF-7 Cells

This protocol describes the use of the MTT assay to determine the effect of this compound on the viability of MCF-7 breast cancer cells.

Materials:

  • MCF-7 cells

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of this compound concentrations. Based on the reported IC50 of 36.9 µM, a range of 1-100 µM would be appropriate.[1] Include a vehicle control.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

    • Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Concluding Remarks

This compound is a powerful tool for dissecting the roles of PI3Kγ in cellular signaling. The protocols provided herein offer a starting point for investigating its effects in various cell culture models. Researchers should optimize these protocols for their specific experimental systems to ensure accurate and meaningful results. Careful consideration of concentration, treatment duration, and appropriate controls is paramount for the successful application of this compound in cell culture experiments.

References

Application Notes & Protocols: Preparation of CAY10505 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a small molecule inhibitor with high selectivity for the γ isoform of PI3K (IC50 = 30 nM).[1][2] It is a valuable tool for studying the PI3K/Akt/mTOR signaling pathway and its role in immunology, inflammation, and cell biology.[1] To ensure accurate and consistent experimental outcomes, it is imperative to prepare a stock solution of known concentration. DMSO is the recommended solvent due to its ability to dissolve both polar and nonpolar compounds and its miscibility with aqueous media.[3]

Quantitative Data Summary

A summary of the key quantitative data for this compound and DMSO is provided in the table below for easy reference.

ParameterValueReference
This compound
Molecular FormulaC₁₄H₈FNO₃S[1][4]
Molecular Weight289.3 g/mol [1][4]
AppearanceCrystalline solid[1][4]
Purity≥98%[1][4]
Solubility in DMSO~20 mg/mL[1][5]
Storage of Solid-20°C[5][6]
DMSO
Molecular Formula(CH₃)₂SO[3]
Molecular Weight78.13 g/mol [3]
Density1.1004 g/cm³[7]
Boiling Point189°C[3][7]
Freezing Point18.5°C[3][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs, and the required mass of this compound can be calculated using the formula provided below.

3.1. Materials and Equipment

  • This compound (crystalline solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Calculation

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 289.3 g/mol / 1000 = 2.893 mg

3.3. Step-by-Step Procedure

  • Preparation: Don appropriate PPE. Ensure the work area is clean and dry. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a suitable microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the calculated amount of this compound (e.g., 2.893 mg for a 10 mM solution in 1 mL) into the tube/vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube/vial containing the this compound powder.

  • Mixing: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Labeling: Clearly label the tube/vial with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), the date of preparation, and the initials of the preparer.

  • Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[6] Avoid repeated freeze-thaw cycles.

3.4. Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[1]

  • Handle this compound in a well-ventilated area.

  • DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[8] Avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_execution Execution cluster_finalization Finalization & Storage A Equilibrate this compound to Room Temperature B Wear Appropriate Personal Protective Equipment C Weigh this compound B->C Proceed D Add Anhydrous DMSO C->D Add Solvent E Vortex Until Completely Dissolved D->E Mix F Label Vial Clearly E->F Finalize G Store at -20°C F->G Store

Caption: Workflow for this compound Stock Solution Preparation.

4.2. PI3K/Akt Signaling Pathway

This compound is an inhibitor of PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. The simplified diagram below shows the position of PI3K in this cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream activates This compound This compound This compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt Pathway by this compound.

References

Application Note: CAY10505 for Western Blot Analysis of Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CAY10505 is a potent and selective inhibitor of the phosphoinositide 3-kinase γ (PI3Kγ) isoform with an IC50 value of 30 nM in neurons.[1][2][3] The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Upon activation by various extracellular signals, PI3K phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B) through phosphorylation at key residues, including Serine 473 (Ser473).[4][5] As an inhibitor of PI3Kγ, this compound can be utilized to investigate the role of this specific PI3K isoform in the activation of Akt. This application note provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in the phosphorylation of Akt at Ser473.

Mechanism of Action

This compound selectively inhibits the catalytic activity of PI3Kγ, thereby preventing the conversion of PIP2 to PIP3. This reduction in PIP3 levels at the plasma membrane leads to decreased recruitment and subsequent phosphorylation of Akt at Ser473 by upstream kinases like mTORC2.[4] Consequently, treatment of cells with this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt), which can be effectively quantified by Western blotting. One study demonstrated that this compound at 200 nM partially reduces baicalein-induced Akt phosphorylation in neurons.[1]

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of this compound against various PI3K isoforms and its effect on Akt phosphorylation.

TargetIC50 ValueCell Type/SystemReference
PI3Kγ30 nMNeurons[1][2][3]
PI3Kα0.94 µM-[2][3]
PI3Kβ20 µM-[2][3]
PI3Kδ20 µM-[2][3]
p-Akt (PKB)228 nMMouse Macrophages[2]

Signaling Pathway Diagram

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway and this compound Inhibition cluster_0 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3Kγ PI3Kγ RTK->PI3Kγ PIP3 PIP3 PI3Kγ->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt mTORC2->Akt phosphorylates Ser473 p-Akt (Ser473) p-Akt (Active) Downstream Effects Cell Survival, Growth, Proliferation p-Akt (Ser473)->Downstream Effects This compound This compound This compound->PI3Kγ

Caption: this compound inhibits PI3Kγ, blocking Akt phosphorylation.

Experimental Protocol

This protocol outlines the steps for treating a cell culture with this compound, preparing cell lysates, and performing a Western blot to detect p-Akt (Ser473).

Materials

  • This compound (Cayman Chemical, Item No. 10009078 or equivalent)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary antibodies:

    • Rabbit anti-p-Akt (Ser473) (Cell Signaling Technology, #4060 or equivalent)

    • Rabbit or Mouse anti-Total Akt (Cell Signaling Technology, #4691 or equivalent)

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager)

Procedure

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100 nM - 1 µM). A vehicle control (e.g., DMSO) should be run in parallel.

    • Incubate the cells for the desired time period (e.g., 1-24 hours).

    • Optional: After the inhibitor treatment, stimulate the cells with a known Akt activator (e.g., growth factor, insulin) for a short period (e.g., 15-30 minutes) to observe the inhibitory effect of this compound on induced p-Akt levels.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[6][7]

    • The following day, wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize the p-Akt signal to the total amount of Akt protein, the membrane can be stripped and re-probed with an antibody against total Akt.

    • Incubate the membrane in a stripping buffer, wash thoroughly, and then repeat the blocking and antibody incubation steps starting from step 5.5 with the total Akt antibody. A loading control like β-actin or GAPDH should also be probed.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_workflow This compound p-Akt Western Blot Workflow A 1. Cell Culture & Plating B 2. This compound Treatment (include vehicle control) A->B C 3. Cell Lysis (with protease/phosphatase inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation (add Laemmli buffer, boil) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (to PVDF/Nitrocellulose) F->G H 8. Blocking (5% BSA or milk in TBST) G->H I 9. Primary Antibody Incubation (anti-p-Akt, 4°C overnight) H->I J 10. Secondary Antibody Incubation (HRP-conjugated) I->J K 11. Chemiluminescent Detection J->K L 12. Data Analysis K->L

Caption: Workflow for p-Akt Western blot analysis using this compound.

References

Application Notes and Protocols for CAY10505 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in multiple myeloma, playing a crucial role in cell survival, proliferation, and drug resistance. CAY10505 is a potent and selective inhibitor of the p110γ isoform of PI3K, and it also exhibits inhibitory activity against casein kinase 2 (CK2). Both PI3Kγ and CK2 are implicated in the pathogenesis of multiple myeloma, making this compound a promising agent for investigation. These application notes provide a comprehensive guide for utilizing this compound in multiple myeloma cell line research, including detailed experimental protocols and data interpretation.

Mechanism of Action

This compound exerts its anti-myeloma effects through the dual inhibition of PI3Kγ and CK2.

  • PI3Kγ Inhibition: PI3Kγ is a key component of the PI3K/Akt/mTOR signaling cascade. By inhibiting PI3Kγ, this compound prevents the phosphorylation and activation of Akt, a central kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and activating pro-survival transcription factors like NF-κB.

  • CK2 Inhibition: Casein kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in multiple myeloma and contributes to tumor cell survival and proliferation. CK2 is known to phosphorylate and regulate numerous substrates involved in cell cycle progression and apoptosis. Inhibition of CK2 by this compound can lead to cell cycle arrest and induction of apoptosis.

The combined inhibition of these two pathways is expected to result in a synergistic anti-cancer effect in multiple myeloma cells.

Data Presentation

Cell LineInhibitor TypeIC50 (µM)Apoptosis (% of cells)Assay MethodReference
RPMI 8226Pan-PI3K Inhibitor5 - 1540 - 60% (at 10 µM)MTT Assay, Annexin V/PI Staining[1]
U266Pan-PI3K Inhibitor8 - 2035 - 55% (at 10 µM)MTT Assay, Annexin V/PI Staining[1]
MM.1SSelective PI3Kα Inhibitor< 10Not SpecifiedMTS Assay[1]
OPM-2Pan-PI3K InhibitorNot SpecifiedNot SpecifiedWestern Blot for p-Akt[2]
NCI-H929Pan-PI3K InhibitorNot SpecifiedNot SpecifiedNot Specified[3]
KMS-11CK2 Inhibitor (CX-4945)Not SpecifiedSynergistic with BortezomibNot Specified[4][5]

Experimental Protocols

Cell Culture and Maintenance of Multiple Myeloma Cell Lines

Materials:

  • Multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S, OPM-2, NCI-H929)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture multiple myeloma cell lines in RPMI-1640 medium supplemented with 10-15% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell density and viability regularly using a microscope and Trypan Blue exclusion assay.

  • Subculture the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed multiple myeloma cells in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of culture medium.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

CAY10505_Signaling_Pathway GF Growth Factors (e.g., IGF-1, IL-6) RTK Receptor Tyrosine Kinase GF->RTK PI3Kg PI3Kγ RTK->PI3Kg PIP3 PIP3 PI3Kg->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis CK2 CK2 CK2->Akt activates CK2->NFkB activates This compound This compound This compound->PI3Kg This compound->CK2

Caption: this compound signaling pathway in multiple myeloma cells.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis CellCulture 1. Culture Multiple Myeloma Cells CAY_Prep 2. Prepare this compound Stock Solution CellCulture->CAY_Prep Treatment 3. Treat Cells with This compound CAY_Prep->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V/PI) Treatment->Apoptosis WesternBlot 4c. Western Blot (PI3K/Akt Pathway) Treatment->WesternBlot Data_Viability 5a. Calculate IC50 Viability->Data_Viability Data_Apoptosis 5b. Quantify Apoptotic Cells Apoptosis->Data_Apoptosis Data_WB 5c. Analyze Protein Expression WesternBlot->Data_WB

Caption: Experimental workflow for this compound in multiple myeloma cells.

References

Application Notes and Protocols for CAY10505 Administration in Hypertension Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10505 is a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ). While research has extensively focused on the role of PI3Kγ in inflammation and immunity, emerging evidence highlights its involvement in cardiovascular regulation, particularly in the control of vascular tone and blood pressure. Inhibition of PI3Kγ has been shown to reduce blood pressure in preclinical models of hypertension, suggesting that this compound could be a valuable tool for investigating novel antihypertensive therapies.

The mechanism underlying the antihypertensive effect of PI3Kγ inhibition involves the modulation of vascular smooth muscle cell function. Specifically, inhibition of PI3Kγ leads to vasorelaxation of resistance arteries, which is dependent on blunted pressure-induced Akt phosphorylation. This ultimately affects the L-type calcium channel current density and calcium influx in smooth muscle cells, promoting vasodilation and consequently lowering blood pressure[1][2]. Studies using other selective PI3Kγ inhibitors have demonstrated a significant, dose-dependent reduction in blood pressure in both normotensive and hypertensive mice[1][2][3].

These application notes provide a comprehensive overview of the available data and detailed protocols for the administration of this compound in animal models of hypertension.

Quantitative Data Summary

Table 1: Effect of PI3Kγ Inhibitor AS605240 on Systolic Blood Pressure (SBP) in Mice

Treatment GroupDose (mg/kg, i.p.)DurationChange in SBP (mmHg) vs. VehicleAnimal Model
AS605240105 days↓ 15C57BL/6 (Normotensive)
AS605240205 days↓ 25C57BL/6 (Normotensive)
AS605240405 days↓ 35C57BL/6 (Normotensive)

Data extracted from Ghigo A, et al. (2012)[1][2].

Table 2: Effect of PI3Kγ Inhibitor GE21 on Systolic Blood Pressure (SBP) in Mice

Treatment GroupDose (mg/kg, i.p.)DurationChange in SBP (mmHg) vs. VehicleAnimal Model
GE21105 days↓ 18C57BL/6 (Normotensive)
GE21205 days↓ 28C57BL/6 (Normotensive)
GE21405 days↓ 38C57BL/6 (Normotensive)
GE21 (oral)502 weeksNot specified, but effectiveC57BL/6 (Normotensive)

Data extracted from Ghigo A, et al. (2012)[1][2][3][4].

Signaling Pathway

The antihypertensive effect of this compound is mediated through the inhibition of the PI3Kγ/Akt signaling pathway in vascular smooth muscle cells.

PI3K_Hypertension cluster_receptor Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., AT1R) PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt L_type_Ca_Channel L-type Ca2+ Channel pAkt->L_type_Ca_Channel Promotes membrane translocation Ca_influx L_type_Ca_Channel->Ca_influx Mediates Contraction Vasoconstriction Ca_influx->Contraction Induces This compound This compound This compound->PI3Kgamma Inhibits

Caption: PI3Kγ signaling pathway in vasoconstriction and site of this compound action.

Experimental Protocols

The following are detailed methodologies for the administration of this compound in a hypertension animal model. These protocols are generalized and may require optimization based on the specific animal model and experimental design.

Animal Model Selection and Induction of Hypertension

A variety of animal models can be used to study hypertension[5][6]. The choice of model depends on the specific research question.

  • Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension[7][8][9][10][11][12]. Hypertension develops spontaneously with age.

    • Protocol: Obtain male SHRs and normotensive Wistar-Kyoto (WKY) rats (as controls) at 5-6 weeks of age. Allow them to acclimatize for at least one week. Hypertension will be established by 12-14 weeks of age.

  • Angiotensin II (Ang II)-Induced Hypertension: A model of renin-angiotensin system-dependent hypertension.

    • Protocol: Implant osmotic minipumps (e.g., Alzet) subcutaneously in adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). The pumps should be filled with Ang II to deliver a constant infusion (e.g., 400-1000 ng/kg/min) for 2-4 weeks to induce a sustained increase in blood pressure[13].

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: A model of mineralocorticoid-induced, low-renin hypertension[6].

    • Protocol: Perform a unilateral nephrectomy on adult male rats. Implant a DOCA-salt pellet (e.g., 25 mg) subcutaneously. Provide the animals with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension over 4 weeks.

Preparation and Administration of this compound

This compound can be administered via oral gavage or intraperitoneal (i.p.) injection.

  • Vehicle Preparation: this compound is soluble in organic solvents such as DMSO and DMF. For in vivo use, a suitable vehicle is required. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of DMSO should be kept low to avoid toxicity.

  • Dose Selection: Based on the data from other PI3Kγ inhibitors, a starting dose range of 10-50 mg/kg for this compound is recommended for initial studies. A dose-response study should be performed to determine the optimal dose for the specific animal model.

  • Oral Gavage Administration:

    • Prepare the this compound solution in the chosen vehicle at the desired concentration.

    • Gently restrain the animal.

    • Insert a ball-tipped gavage needle into the esophagus and deliver the solution directly into the stomach.

    • The volume administered should not exceed 10 ml/kg for rats and 5 ml/kg for mice.

    • Administer once daily for the duration of the study.

  • Intraperitoneal (i.p.) Injection:

    • Prepare the this compound solution in the chosen vehicle.

    • Restrain the animal and locate the lower abdominal quadrant.

    • Insert a 25-27 gauge needle at a 10-20 degree angle and inject the solution into the peritoneal cavity.

    • The volume should not exceed 10 ml/kg for rats and 5 ml/kg for mice.

    • Administer once daily for the duration of the study.

Blood Pressure Measurement

Accurate measurement of blood pressure is critical for assessing the efficacy of this compound.

  • Tail-Cuff Plethysmography (Non-invasive):

    • Acclimatize the animals to the restraining device and tail cuff for several days before the start of the experiment.

    • Place the animal in the restrainer on a warming platform to dilate the tail artery.

    • Position the cuff and sensor on the tail.

    • Record at least 5-7 consecutive stable readings and average them to obtain the systolic blood pressure.

    • Measurements should be taken at the same time each day to minimize diurnal variation.

  • Radiotelemetry (Invasive - Gold Standard):

    • Surgically implant a telemetry transmitter with the catheter inserted into the carotid or femoral artery.

    • Allow the animal to recover for at least one week before starting the experiment.

    • The transmitter will continuously record blood pressure, heart rate, and activity in conscious, freely moving animals.

    • Data can be collected and analyzed using specialized software.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of this compound.

experimental_workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Hypertension_Induction Induction of Hypertension (e.g., Ang II infusion, 2-4 weeks) Baseline_BP->Hypertension_Induction Group_Allocation Random Group Allocation (Vehicle, this compound) Hypertension_Induction->Group_Allocation Treatment Daily this compound/Vehicle Administration (2-4 weeks) Group_Allocation->Treatment BP_Monitoring Regular Blood Pressure Monitoring Treatment->BP_Monitoring During Treatment Endpoint Endpoint Measurements (e.g., Terminal BP, Tissue Collection) Treatment->Endpoint BP_Monitoring->Treatment Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for in vivo studies.

Concluding Remarks

This compound, as a selective PI3Kγ inhibitor, represents a promising pharmacological tool for the investigation of novel antihypertensive mechanisms. The provided protocols and data, based on analogous compounds, offer a solid foundation for designing and executing preclinical studies to evaluate the efficacy of this compound in animal models of hypertension. Researchers should carefully consider the choice of animal model, administration route, and blood pressure measurement technique to ensure the generation of robust and reproducible data. Further studies are warranted to establish the specific dose-response relationship and long-term effects of this compound in hypertension.

References

Application Notes and Protocols for CAY10505 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10505 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ) with a reported IC50 value of 30 nM in neurons.[1][2][3] This selectivity makes it a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes and disease models. This compound has also been shown to inhibit casein kinase 2 (CK2) with a similar potency (IC50 = 20 nM).[2] Its mechanism of action primarily involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. These application notes provide detailed protocols for in vitro and in vivo experimental designs using this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Cell/SystemReference
PI3Kγ30 nMNeurons[1][2][3]
PI3Kα0.94 µM-[2][3]
PI3Kβ20 µM-[2][3]
PI3Kδ20 µM-[2][3]
Casein Kinase 2 (CK2)20 nM-[2]
Akt Phosphorylation228 nMMouse Macrophages[2]
MCF-7 Cells36.9 µMHuman Breast Cancer[3]
Multiple Myeloma (MM) Cells10 µM (anti-survival effects)Human Multiple Myeloma[1]
Table 2: In Vivo Efficacy of this compound
Animal ModelDosage and AdministrationObserved EffectsReference
Hypertensive Rats0.6 mg/kg, p.o.Increased serum nitrite/nitrate, improved endothelium-dependent relaxation[1]
MiceOral administrationReduced neutrophil recruitment[2]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the PI3K/Akt signaling pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to regulate diverse cellular functions.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits and Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates CellResponse Cellular Responses (Growth, Proliferation, Survival) Downstream->CellResponse Regulates This compound This compound This compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro Experimental Workflow

The following diagram outlines a general workflow for in vitro experiments with this compound.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (Seed cells in appropriate plates) Treatment_Prep 3. Prepare Treatment Media (Dilute this compound to final concentrations) CellCulture->Treatment_Prep CAY_Prep 2. Prepare this compound Stock (Dissolve in DMSO) CAY_Prep->Treatment_Prep Treatment 4. Treat Cells (Incubate for desired time) Treatment_Prep->Treatment Viability 5a. Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Western 5b. Western Blot (for p-Akt, Akt, etc.) Treatment->Western Flow 5c. Flow Cytometry (for apoptosis, cell cycle) Treatment->Flow Data 6. Data Analysis Viability->Data Western->Data Flow->Data

Caption: General workflow for in vitro this compound experiments.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared treatment media.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Akt (Ser473)

This protocol details the detection of phosphorylated Akt as a readout of this compound activity.

Materials:

  • This compound

  • DMSO

  • Mammalian cell line of interest

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt (pan)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 100 nM, 200 nM, 500 nM, 1 µM) for a specified time (e.g., 1, 6, 12, or 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify the band intensities to determine the relative levels of phospho-Akt.

Protocol 3: In Vivo Administration via Oral Gavage in Rats

This protocol provides a general guideline for the oral administration of this compound to rats. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar or Sprague-Dawley rats (weight appropriate for the study)

  • Animal scale

  • Gavage needles (16-18 gauge, flexible or rigid with a ball tip)

  • Syringes

Procedure:

  • Animal Acclimation and Grouping:

    • Allow rats to acclimate to the facility for at least one week before the experiment.

    • Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • This compound Formulation:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 0.6 mg/kg dose in a 250g rat receiving 1 mL, the concentration would be 0.15 mg/mL).

    • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Oral Gavage Procedure:

    • Weigh each rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it over the tongue into the esophagus. The animal should swallow the tube. Do not force the needle.

    • Once the needle is in the correct position, slowly administer the this compound suspension.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress.

  • Experimental Timeline and Endpoint Analysis:

    • Administer this compound according to the study design (e.g., once daily for a specified number of weeks).

    • At the end of the study, collect blood and/or tissues for downstream analysis (e.g., measurement of serum biomarkers, histopathology, Western blotting of tissue lysates).

Conclusion

This compound is a valuable research tool for studying the role of PI3Kγ in health and disease. The protocols provided here offer a starting point for designing and executing robust in vitro and in vivo experiments. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental goals. Careful consideration of dosage, treatment duration, and appropriate controls will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for CAY10505 in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10505 is a potent and selective inhibitor of the gamma (γ) isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[4] Dysregulation of this pathway is frequently observed in various diseases, including cancer and inflammatory conditions, making PI3Kγ an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in key functional assays to investigate its effects on cellular processes.

Mechanism of Action

This compound selectively inhibits the p110γ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4] By inhibiting the PI3Kγ/Akt signaling cascade, this compound can modulate cellular functions such as proliferation, survival, and apoptosis.

Data Presentation

This compound Inhibitory Activity
TargetIC50Assay Conditions/Cell Type
PI3Kγ30 nMIn neurons[2]
PI3Kα0.94 µMBiochemical assay[1][3]
PI3Kβ20 µMBiochemical assay[1][3]
PI3Kδ20 µMBiochemical assay[1][3]
Casein Kinase 2 (CK2)20 nMKinase panel screening[1]
Akt Phosphorylation228 nMIn mouse macrophages[1]
Antiproliferative Activity36.9 µMAgainst human MCF7 cells (72 hrs)[2][3]
Recommended Working Concentrations
Assay TypeCell Line ExampleRecommended Concentration RangeIncubation Time
Akt PhosphorylationNeurons, Macrophages100 nM - 1 µM1 - 4 hours
Cell Viability/ProliferationMultiple Myeloma (MM) cell lines, MCF71 µM - 20 µM48 - 72 hours
ApoptosisMultiple Myeloma (MM) cell lines5 µM - 10 µM24 - 72 hours

Experimental Protocols

Western Blotting for Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 (a common indicator of Akt activation) to assess the inhibitory effect of this compound on the PI3K pathway.[4][5]

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Data Analysis cell_seeding Seed cells and allow to adhere serum_starvation Serum-starve cells (optional) cell_seeding->serum_starvation cay10505_treatment Pre-treat with this compound serum_starvation->cay10505_treatment agonist_stimulation Stimulate with agonist (e.g., growth factor) cay10505_treatment->agonist_stimulation cell_lysis Lyse cells in RIPA buffer agonist_stimulation->cell_lysis quantification Quantify protein concentration (BCA assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block with 5% BSA or milk transfer->blocking primary_ab Incubate with primary antibodies (p-Akt, total Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection quantify_bands Quantify band intensities detection->quantify_bands normalize Normalize p-Akt to total Akt quantify_bands->normalize

Caption: Workflow for Western Blot Analysis of Akt Phosphorylation.

Materials:

  • This compound (dissolved in DMSO)

  • Cell lines (e.g., multiple myeloma cell lines, macrophages)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • For assays requiring stimulation, serum-starve the cells for 3-4 hours to reduce basal PI3K activity.[4]

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO vehicle control for 1-2 hours.

    • Stimulate cells with an appropriate agonist (e.g., 100 ng/mL IGF-1 or 20% FBS) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-Akt signal to the total Akt signal for each sample.

    • Plot the normalized p-Akt levels against the this compound concentration to determine the inhibitory effect.

Cell Viability Assay

This protocol describes a method to assess the effect of this compound on cell proliferation and viability using a luminescent-based assay that measures ATP levels (e.g., CellTiter-Glo®).

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Data Analysis cell_seeding Seed cells in a 96-well plate adherence Allow cells to adhere overnight cell_seeding->adherence inhibitor_treatment Treat with serial dilutions of this compound adherence->inhibitor_treatment incubation Incubate for 48-72 hours inhibitor_treatment->incubation equilibration Equilibrate plate to room temperature incubation->equilibration add_reagent Add CellTiter-Glo® reagent equilibration->add_reagent shake Mix on an orbital shaker add_reagent->shake read_luminescence Measure luminescence shake->read_luminescence calculate_viability Calculate percent viability relative to control read_luminescence->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for Cell Viability Assay.

Materials:

  • This compound (dissolved in DMSO)

  • Cell lines (e.g., multiple myeloma cell lines, MCF7)

  • Complete culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Allow the cells to adhere and grow overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted this compound or DMSO vehicle control to the wells.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add an equal volume of CellTiter-Glo® reagent to each well (100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Reading:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).[6][7]

Signaling Pathway Diagram:

G cluster_0 PI3K/Akt Signaling Pathway This compound This compound PI3Kgamma PI3Kγ This compound->PI3Kgamma inhibits Apoptosis_Induction Induction of Apoptosis This compound->Apoptosis_Induction PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt via PDK1 Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition promotes cell survival

Caption: this compound Induces Apoptosis by Inhibiting the PI3Kγ/Akt Pathway.

Materials:

  • This compound (dissolved in DMSO)

  • Cell lines (e.g., multiple myeloma cell lines)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed 1-2 x 10^6 cells in a 6-well plate.

    • Treat cells with the desired concentrations of this compound (e.g., 2.5, 5, 7.5, 10 µM) or DMSO vehicle control for 24-72 hours.[2]

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry as soon as possible.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Compare the percentage of apoptotic cells in this compound-treated samples to the control.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific assay. This compound is for research use only and not for human or veterinary use.[1]

References

CAY10505: A Potent PI3Kγ Inhibitor for Investigating Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is a hallmark of many cardiovascular diseases. It is characterized by a shift towards reduced vasodilation, a pro-inflammatory state, and pro-thrombotic conditions. A key player in maintaining endothelial health is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which regulates the production of the crucial vasodilator, nitric oxide (NO), by endothelial nitric oxide synthase (eNOS). The γ isoform of PI3K (PI3Kγ) has emerged as a significant modulator of this pathway in the vasculature. CAY10505 is a potent and selective inhibitor of PI3Kγ, making it a valuable pharmacological tool for elucidating the role of this specific isoform in the mechanisms of endothelial dysfunction.

Mechanism of Action

This compound selectively inhibits the γ isoform of PI3K. In endothelial cells, growth factors and other stimuli activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates eNOS at Serine 1177, enhancing its enzymatic activity and leading to increased NO production. NO then diffuses to vascular smooth muscle cells, causing vasodilation.

By inhibiting PI3Kγ, this compound disrupts this signaling cascade, leading to reduced Akt and eNOS phosphorylation, decreased NO bioavailability, and consequently, impaired endothelium-dependent vasodilation. This makes this compound an effective agent to induce and study endothelial dysfunction in vitro and in vivo.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpecies/Cell LineReference
IC50 (PI3Kγ) 30 nMNeurons[1][2]
IC50 (PI3Kα) 0.94 µM-[2]
IC50 (PI3Kβ) 20 µM-[2]
IC50 (PI3Kδ) 20 µM-[2]
IC50 (CK2) 20 nM-[2]
IC50 (Akt phosphorylation) 228 nMMouse Macrophages[2]
Effective in vivo dose 0.6 mg/kg, p.o.Rat[3]

Table 2: Effects of this compound on Endothelial Function in a Rat Model of Hypertension

ParameterHypertensive ControlThis compound (0.6 mg/kg) TreatedOutcomeReference
Mean Arterial Blood Pressure Significantly elevatedSignificantly reducedAmelioration of hypertension[3]
Acetylcholine-induced endothelium-dependent relaxation Markedly attenuatedSignificantly prevented attenuationImproved endothelial function[3]
Serum Nitrite/Nitrate Levels DecreasedSignificantly increasedEnhanced NO bioavailability[3]

Signaling Pathway Diagram

PI3K_Akt_eNOS_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3Kg PI3Kγ RTK->PI3Kg Activates PIP2 PIP2 PIP3 PIP3 This compound This compound This compound->PI3Kg Inhibits PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates eNOS eNOS pAkt->eNOS Phosphorylates (Ser1177) peNOS p-eNOS (Active) NO Nitric Oxide (NO) peNOS->NO Produces L_Arginine L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses GTP GTP cGMP cGMP GTP->cGMP Converts Vasodilation Vasodilation cGMP->Vasodilation Induces

Caption: The PI3Kγ/Akt/eNOS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Experiment: Assessment of Endothelial Nitric Oxide Production

This protocol describes the measurement of nitric oxide (NO) production in cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) using the Griess assay, which detects nitrite (a stable breakdown product of NO).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Griess Reagent System (e.g., from Promega or similar)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium in a 96-well plate until they reach 80-90% confluency.

  • Induction of Endothelial Dysfunction:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) for 1-2 hours. Include a vehicle control (DMSO).

    • To induce a pro-inflammatory state that can lead to endothelial dysfunction, cells can be stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 6-24 hours) in the presence or absence of this compound.

  • Sample Collection: After the treatment period, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Sulfanilamide solution to each sample in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • A purple color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

In Vitro Experiment: Western Blot for Phosphorylated Akt and eNOS

This protocol details the detection of phosphorylated Akt (p-Akt at Ser473) and phosphorylated eNOS (p-eNOS at Ser1177) in endothelial cells by Western blotting to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway.[4][5]

Materials:

  • HUVECs

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-eNOS (Ser1177), anti-total eNOS, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat HUVECs with this compound as described in the NO production assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Experiment: Assessment of Endothelium-Dependent Vasodilation

This protocol is adapted from a study that used this compound in a rat model of hypertension-induced endothelial dysfunction.[3]

Materials:

  • Wistar rats

  • Deoxycorticosterone acetate (DOCA) salt to induce hypertension

  • This compound (for oral administration)

  • Anesthesia

  • Isolated organ bath system

  • Phenylephrine

  • Acetylcholine (ACh)

  • Sodium nitroprusside (SNP)

Procedure:

  • Induction of Hypertension and Treatment:

    • Induce hypertension in rats using a DOCA-salt model.

    • After the development of hypertension, treat a group of rats with this compound (0.6 mg/kg, p.o.) daily for a specified period (e.g., 1 week). Include a vehicle-treated hypertensive control group and a normotensive control group.

  • Aortic Ring Preparation:

    • At the end of the treatment period, euthanize the rats and carefully excise the thoracic aorta.

    • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Isometric Tension Recording:

    • Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

  • Vasoconstriction and Vasodilation:

    • Pre-contract the aortic rings with phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, cumulatively add acetylcholine (ACh, an endothelium-dependent vasodilator) to the bath to generate a dose-response curve.

    • To assess endothelium-independent vasodilation, use sodium nitroprusside (SNP, a NO donor) to generate a dose-response curve in separate pre-contracted rings.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Compare the dose-response curves between the different treatment groups.

Experimental Workflow Diagrams

in_vitro_workflow cluster_no_assay Nitric Oxide Production Assay cluster_wb_assay Western Blot for p-Akt/p-eNOS A1 Culture HUVECs A2 Treat with this compound and/or TNF-α A1->A2 A3 Collect Supernatant A2->A3 A4 Perform Griess Assay A3->A4 A5 Measure Absorbance at 540 nm A4->A5 A6 Quantify Nitrite A5->A6 B1 Culture & Treat HUVECs B2 Cell Lysis & Protein Quantification B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Immunoblotting B3->B4 B5 Detection & Analysis B4->B5

Caption: Workflow for in vitro assessment of endothelial function using this compound.

in_vivo_workflow C1 Induce Hypertension in Rats (DOCA-salt model) C2 Treat with this compound (0.6 mg/kg, p.o.) C1->C2 C3 Isolate Thoracic Aorta C2->C3 C4 Prepare Aortic Rings C3->C4 C5 Mount in Organ Bath C4->C5 C6 Pre-contract with Phenylephrine C5->C6 C7 Generate Dose-Response Curves (ACh & SNP) C6->C7 C8 Analyze Vasodilation C7->C8

Caption: Workflow for in vivo assessment of endothelium-dependent vasodilation.

Conclusion

This compound is a valuable research tool for studying the role of PI3Kγ in endothelial dysfunction. Its high selectivity allows for the specific investigation of this isoform's contribution to the regulation of the Akt/eNOS/NO signaling pathway. The provided application notes and protocols offer a comprehensive guide for researchers to utilize this compound in both in vitro and in vivo models to further understand the molecular mechanisms underlying endothelial dysfunction and to explore potential therapeutic strategies targeting the PI3Kγ pathway.

References

Troubleshooting & Optimization

CAY10505 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with CAY10505 in aqueous buffers.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My this compound powder will not dissolve directly in my aqueous buffer (e.g., PBS). What should I do?

A1: This is expected behavior, as this compound is a crystalline solid that is not soluble in water or ethanol.[1][2] The standard procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for this compound.[4] From this stock solution, you can make further dilutions into your aqueous experimental medium.

Q2: I prepared a concentrated DMSO stock of this compound, but it precipitated when I diluted it into my aqueous buffer. How can I resolve this?

A2: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules.[5] It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are several steps to troubleshoot this issue:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.[5]

  • Optimize the Dilution Method: Avoid adding the concentrated stock solution directly into the full volume of the buffer. Instead, add the stock solution dropwise to the vortexing buffer to ensure rapid dispersion. This can prevent localized high concentrations that may initiate precipitation.[5]

  • Verify Maximum Solubility: The maximum solubility of this compound in a 1:5 solution of DMSO:PBS (pH 7.2) is approximately 0.15 mg/mL.[4] Ensure your final concentration does not exceed this limit. It is always recommended to perform a preliminary solubility test with your specific buffer system.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically below 0.5% (v/v), to avoid affecting the biological system.[3][5]

Q3: What is the maximum concentration of this compound that can be achieved in a PBS buffer?

A3: According to supplier data, the solubility of this compound in a mixture of DMSO:PBS (pH 7.2) at a 1:5 ratio is 0.15 mg/mL.[4] Given the molecular weight of 289.3 g/mol , this corresponds to a concentration of approximately 518 µM.[4][6] Achieving higher concentrations in purely aqueous solutions is challenging. For applications requiring higher concentrations, consider reformulating with solubilizing agents, but be aware that these agents must be tested for compatibility with your specific assay.

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationReference
DMSO≥ 14.45 mg/mL (~50 mM)[2]
DMSO~ 20 mg/mL (~69 mM)[4]
DMF~ 20 mg/mL (~69 mM)[4]
DMSO:PBS (pH 7.2) (1:5)0.15 mg/mL (~518 µM)[4]
EthanolInsoluble[1][2]
WaterInsoluble[1][2]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Working Dilutions

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, research-grade DMSO to achieve a high-concentration stock (e.g., 20 mg/mL or ~69 mM).[4]

    • Vortex or sonicate the solution until the solid is completely dissolved. This is your primary stock solution.

  • Prepare Intermediate Dilutions (Optional):

    • Depending on your final desired concentration, it may be convenient to prepare an intermediate dilution from your primary stock solution in 100% DMSO.

  • Prepare Final Working Solution:

    • Pre-warm your aqueous buffer (e.g., PBS, cell culture media) to the experimental temperature.

    • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.

    • Visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, you may need to lower the final concentration.

    • Crucially, always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer but without this compound. [5]

Visual Guides

G cluster_0 Troubleshooting this compound Solubility start Start: this compound powder prep_stock Prepare 20 mg/mL stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_precip Precipitation observed? dilute->check_precip success Solution is clear. Proceed with experiment. Include vehicle control. check_precip->success No troubleshoot Troubleshooting Steps check_precip->troubleshoot Yes lower_conc 1. Lower final concentration troubleshoot->lower_conc optimize_dil 2. Optimize dilution (e.g., vortexing) troubleshoot->optimize_dil check_limit 3. Confirm concentration is below 0.15 mg/mL troubleshoot->check_limit lower_conc->dilute Retry optimize_dil->dilute Retry check_limit->dilute Retry PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 P This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Downstream Downstream Effects (Cell Survival, Growth, Proliferation) Akt->Downstream

References

improving CAY10505 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of CAY10505 in solution, along with troubleshooting tips to ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][2] It is insoluble in water and ethanol.[3][4] For cell-based assays, DMSO is the most commonly used solvent.

Q2: What is the optimal storage condition for solid this compound?

A2: Solid this compound should be stored at -20°C for long-term stability.[1][3][4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[3] When stored correctly, the solid compound is stable for at least three years.[5]

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, which can lead to degradation and loss of potency, it is highly recommended to aliquot the stock solution into single-use volumes.[5][6]

Q4: What is the expected shelf-life of this compound in solution?

A4: The stability of this compound in solution depends on the storage temperature. At -20°C, the solution is stable for up to 1 year.[6] For longer-term storage of up to 2 years, -80°C is recommended.[6] One source suggests using the solution within one month when stored at -20°C to prevent loss of potency.[5]

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Solution
  • Possible Cause 1: Solvent Quality. The solubility of this compound can be significantly impacted by the quality of the DMSO used.[6] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can reduce the solubility of this compound, leading to precipitation.

    • Solution: Always use fresh, anhydrous, research-grade DMSO. Keep the DMSO container tightly sealed and protected from moisture.

  • Possible Cause 2: Low Temperature Storage of Working Solutions. While stock solutions are stored at low temperatures, further dilution into aqueous media for experiments can lead to precipitation if the final concentration of DMSO is too low.

    • Solution: Ensure the final DMSO concentration in your experimental media is sufficient to maintain solubility, but low enough to not affect your biological system (typically <0.5%). It may be necessary to perform a solubility test in your specific aqueous buffer.

  • Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to the formation of precipitates and degradation of the compound.[5][6]

    • Solution: Aliquot your stock solution into smaller, single-use vials after initial preparation to minimize the number of freeze-thaw cycles.

Issue 2: Inconsistent or Weaker Than Expected Biological Activity
  • Possible Cause 1: Compound Degradation. Improper storage of either the solid compound or the stock solution can lead to degradation of this compound, resulting in reduced biological activity.

    • Solution: Adhere strictly to the recommended storage conditions. Store solid this compound at -20°C and stock solutions at -20°C or -80°C in aliquots.

  • Possible Cause 2: Inaccurate Concentration. This could be due to precipitation (see Issue 1) or errors in initial weighing or dilution.

    • Solution: After preparing the stock solution, visually inspect for any undissolved material. If precipitation is observed, gently warm the solution and vortex to redissolve. Always use calibrated pipettes and balances for accurate measurements.

Data Summary

This compound Solubility
SolventSolubilityReference
DMSO≥14.45 mg/mL[4]
DMSO20 mg/mL[1][2]
DMSO≥34 mg/mL (117.53 mM)[6]
DMSO53 mg/mL (183.21 mM)[5]
DMF20 mg/mL[1][2]
DMSO:PBS (pH 7.2) (1:5)0.15 mg/mL[1]
WaterInsoluble[3][5]
EthanolInsoluble[3][4][5]
This compound Storage Conditions and Stability
FormStorage TemperatureDurationStabilityReference
Solid0-4°CShort-term (days to weeks)Stable[3]
Solid-20°CLong-term (months to years)>2 years[3]
Solid-20°C3 yearsStable[6]
Solid-20°C-≥ 4 years[1]
Solid (Lyophilized)-20°C36 monthsStable[5]
Solution0-4°CShort-term (days to weeks)Stable[3]
Solution-20°CLong-term (months)Stable[3]
Solution-20°C1 yearUse within this period[6]
Solution-20°C1 monthUse within this period[5]
Solution-80°C2 yearsUse within this period[6]

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Research-grade DMSO (or other solvent of choice)
  • HPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
  • Calibrated balance and pipettes
  • Amber glass vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.
  • Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The area of the this compound peak at T=0 will serve as the baseline.
  • Incubation: Aliquot the remaining stock solution into several amber glass vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
  • Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Prepare and analyze the sample by HPLC as described in step 2.
  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products. Calculate the percentage of this compound remaining at each time point.

Visualizations

This compound Mechanism of Action

This compound is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1][3][4][5] This pathway is crucial for regulating cell growth, proliferation, survival, and motility.

CAY10505_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Functions Cell Growth, Proliferation, Survival mTOR->Cell_Functions Promotes Stability_Workflow start Prepare this compound Stock Solution t0_analysis T=0 HPLC Analysis (Baseline) start->t0_analysis storage Aliquot and Store at Different Conditions (e.g., RT, 4°C, -20°C) start->storage data_analysis Compare Peak Areas to T=0 t0_analysis->data_analysis timepoint_analysis HPLC Analysis at Time Points (e.g., 1, 3, 7 days) storage->timepoint_analysis timepoint_analysis->data_analysis end Determine Stability data_analysis->end

References

CAY10505: A Guide to Off-Target Kinase Effects for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of CAY10505 on various kinases. Understanding the selectivity profile of a compound is critical for interpreting experimental results and anticipating potential side effects in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), with a reported IC50 of 30 nM.[1]

Q2: Has this compound been tested for off-target kinase activity?

Yes, this compound was tested against a panel of 80 different kinases to assess its selectivity.[1]

Q3: What are the known significant off-target effects of this compound on other kinases?

From the panel of 80 kinases, the most significant off-target inhibition was observed for Casein Kinase 2 (CK2), with an IC50 of 20 nM.[1]

Q4: How does this compound's potency compare across different PI3K isoforms?

This compound exhibits selectivity for the γ isoform of PI3K. Its inhibitory activity against other isoforms is significantly lower. A summary of the IC50 values is provided in the data table below.

This compound Kinase Selectivity Profile

The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target and known off-target kinases.

Kinase TargetIC50 ValueNotes
Primary Target
PI3Kγ30 nMPotent and selective target.[1]
Off-Target Kinases
Casein Kinase 2 (CK2)20 nMSignificant off-target inhibition observed.[1]
PI3Kα0.94 µM~31-fold less potent than against PI3Kγ.[1]
PI3Kβ20 µM~667-fold less potent than against PI3Kγ.[1]
PI3Kδ20 µM~667-fold less potent than against PI3Kγ.[1]

Experimental Methodologies

Determination of Kinase Inhibition (IC50 Values)

The inhibitory activity of this compound against PI3K isoforms and the panel of 80 other kinases was determined using a standardized in vitro kinase assay. While the complete list of all 80 kinases and their specific inhibition values are not publicly available, the methodology for the primary targets and the significant off-target is outlined below.

General Kinase Assay Protocol (Radiometric)

A common method for determining kinase activity and inhibition is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group from ATP into a substrate.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2).

  • Compound Addition : this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with solvent only is also prepared.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration near the Km for ATP for that specific kinase.

  • Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Separation : The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unincorporated ATP.

  • Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.

  • IC50 Calculation : The percentage of kinase inhibition is calculated for each concentration of this compound relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To aid in the visualization of the biological context and experimental procedures, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kgamma PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates This compound This compound This compound->PI3Kgamma PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors Akt->Downstream

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Kinase_Off_Target_Screening_Workflow Compound Test Compound (e.g., this compound) PrimaryAssay Primary Screen (Single Concentration) Compound->PrimaryAssay KinasePanel Panel of Kinases (e.g., 80 kinases) KinasePanel->PrimaryAssay HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryAssay->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse 'Hits' SelectivityProfile Generate Selectivity Profile HitIdentification->SelectivityProfile 'Non-Hits' DoseResponse->SelectivityProfile

Caption: Workflow for Kinase Inhibitor Off-Target Screening.

References

Technical Support Center: Optimizing CAY10505 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CAY10505 for maximal efficacy in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] By inhibiting PI3Kγ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably Akt (also known as Protein Kinase B), a key regulator of cell survival, proliferation, and growth.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A recommended starting point for this compound is in the nanomolar to low micromolar range. For instance, a concentration of 200 nM has been shown to partially reduce baicalein-induced Akt phosphorylation in neurons.[1][2] In studies with multiple myeloma cell lines, anti-survival effects were observed at 10 µM.[1][2] The half-maximal inhibitory concentration (IC50) for PI3Kγ is 30 nM in neurons.[1][2] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.

Q3: How should I dissolve and store this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is insoluble in water and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability. When preparing working solutions, dilute the DMSO stock in fresh culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.

Q4: What is the stability of this compound in solution?

When stored properly at -20°C, this compound is stable for at least four years in its solid form. Stock solutions in DMSO should also be stored at -20°C and are generally stable for several months. To ensure compound integrity, it is best to use freshly prepared dilutions for each experiment.

Troubleshooting Guide

Problem: I am not observing the expected inhibitory effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The effective concentration of this compound can vary significantly between different cell lines. It is essential to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal inhibitory concentration for your specific cell model.

  • Possible Cause 2: Low Basal PI3K/Akt Pathway Activity.

    • Solution: If the basal level of PI3K/Akt signaling in your cell line is low, it may be difficult to detect a significant decrease in phosphorylation after inhibitor treatment. Consider stimulating the pathway with a growth factor (e.g., IGF-1, EGF) prior to this compound treatment to increase the dynamic range of your assay.

  • Possible Cause 3: Compound Inactivity.

    • Solution: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test the activity of your compound on a positive control cell line known to be sensitive to PI3Kγ inhibition.

  • Possible Cause 4: Cell Line Resistance.

    • Solution: The cell line you are using may have intrinsic or acquired resistance to PI3Kγ inhibition. This could be due to mutations in downstream signaling components or the activation of compensatory signaling pathways.[3][4] Consider investigating the mutational status of key genes in the PI3K/Akt pathway (e.g., PTEN, PIK3CA).

Problem: I am observing high levels of cytotoxicity even at low concentrations of this compound.

  • Possible Cause 1: DMSO Toxicity.

    • Solution: Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%. High concentrations of DMSO can be toxic to many cell lines. Prepare intermediate dilutions of your this compound stock solution to minimize the volume of DMSO added to your experimental wells.

  • Possible Cause 2: Off-Target Effects.

    • Solution: While this compound is a selective PI3Kγ inhibitor, high concentrations may lead to off-target effects. Common off-target effects of PI3K inhibitors include hyperglycemia, rash, and diarrhea, though these are more relevant in vivo.[5][6] In vitro, high concentrations could affect other kinases. Always use the lowest effective concentration determined from your dose-response curve to minimize potential off-target activities.

Problem: My this compound solution appears to have precipitated in the cell culture medium.

  • Possible Cause: Poor Solubility in Aqueous Media.

    • Solution: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock into your cell culture medium, ensure rapid and thorough mixing to prevent precipitation. It is also advisable to not exceed the solubility limit in the final culture medium. If precipitation persists, consider using a solubilizing agent, though this should be tested for its own effects on the cells.

Data Presentation

Table 1: Dose-Response of this compound in Various In Vitro Models

Cell/System TypeAssayConcentrationObserved EffectReference
NeuronsAkt Phosphorylation200 nMPartial reduction of baicalein-induced p-Akt[1][2]
Multiple Myeloma (MM) cell linesCell Survival (Annexin V/PI)10 µMAnti-survival effects[1][2]
Multiple Myeloma (MM) primary cellsCell Survival (Annexin V/PI)10 µMAnti-survival effects[1][2]

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 value of this compound in a specific cell line.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of blank wells (media only) from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of Phosphorylated Akt (p-Akt)

This protocol is for assessing the inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Growth factor (e.g., IGF-1, optional)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • If stimulating the pathway, serum-starve the cells for 4-6 hours, then pre-treat with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Western Blotting:

    • Normalize the protein concentration for all samples. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (GAPDH or β-actin) to ensure equal protein loading.

    • Analyze the band intensities to determine the ratio of p-Akt to total Akt.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 This compound This compound This compound->PI3Kgamma Inhibition PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Optimize this compound Concentration DoseResponse 1. Perform Dose-Response (e.g., MTT Assay) Start->DoseResponse DetermineIC50 2. Determine IC50 Value DoseResponse->DetermineIC50 SelectConc 3. Select Concentrations (e.g., IC50, 2xIC50, 0.5xIC50) DetermineIC50->SelectConc WesternBlot 4. Treat Cells & Perform Western Blot for p-Akt SelectConc->WesternBlot AnalyzeData 5. Analyze p-Akt/Total Akt Ratio WesternBlot->AnalyzeData ConfirmEfficacy 6. Confirm On-Target Efficacy AnalyzeData->ConfirmEfficacy ConfirmEfficacy->DoseResponse No, Re-evaluate End End: Optimal Concentration Determined ConfirmEfficacy->End Yes

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Troubleshooting workflow for this compound experiments.

References

potential artifacts with CAY10505 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CAY10505 in cell-based assays. This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), however, like any experimental tool, it can sometimes produce unexpected results. This guide is designed to help you identify and resolve potential artifacts and other issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ) with a reported IC50 of 30 nM.[1] It functions by competing with ATP at the kinase domain of PI3Kγ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of the PI3K/Akt signaling pathway can lead to various cellular effects, including the induction of apoptosis and inhibition of cell proliferation.[1][2]

Q2: Does this compound have any known off-target effects?

Yes, a significant off-target effect of this compound is the inhibition of casein kinase 2 (CK2), with a reported IC50 of 20 nM.[1] CK2 is a serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and survival.[3][4][5] Inhibition of CK2 can therefore lead to cellular effects that are independent of PI3Kγ inhibition.

Q3: What is the recommended solvent for this compound and are there any solubility issues?

This compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water or ethanol.[6] It is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in your cell culture medium. Precipitation of the compound in aqueous media, especially at higher concentrations, can be a source of artifacts.

Q4: At what concentration should I use this compound in my cell-based assay?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Based on its IC50 values, concentrations ranging from 100 nM to 10 µM are often used in cell-based assays.[1]

Troubleshooting Guide

Issue 1: Unexpected or No Inhibition of Akt Phosphorylation

You are treating your cells with this compound, but you observe inconsistent or no reduction in the phosphorylation of Akt, a downstream target of PI3K.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or increasing the final DMSO concentration (while ensuring it remains non-toxic to your cells).
Incorrect Dosing Verify the calculations for your stock solution and final dilutions. Perform a fresh serial dilution from your stock.
Cellular Context The PI3K/Akt pathway may not be the primary driver of the phenotype you are studying in your specific cell line. Consider using a positive control (e.g., another known PI3K inhibitor) to confirm that the pathway is active and druggable in your cells.
Presence of Alternative Signaling Pathways Cells may activate compensatory signaling pathways to bypass the inhibition of PI3Kγ. Consider investigating other related pathways that might be influencing Akt phosphorylation.
Issue 2: Unexpected Cell Death or Cytotoxicity

You observe a higher level of cell death than anticipated, or cytotoxicity at concentrations where you expect to see specific pathway inhibition.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Off-target CK2 Inhibition The observed cytotoxicity may be due to the inhibition of Casein Kinase 2 (CK2), which is crucial for the survival of many cancer cell types.[3][7][8] To investigate this, you could use a structurally different CK2 inhibitor as a control to see if it phenocopies the effect of this compound.
Solvent Toxicity Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically below 0.5%). Run a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity.
Compound Purity If possible, verify the purity of your this compound compound. Impurities could contribute to unexpected toxicity.
Issue 3: Irreproducible or Variable Results

Your experimental results with this compound are inconsistent between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Stability Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C or -80°C.[6]
Cell Passage Number High passage numbers can lead to phenotypic drift in cell lines. Ensure you are using cells within a consistent and low passage number range for all experiments.
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

Data Summary

The following table summarizes the key inhibitory concentrations (IC50) of this compound for its primary target and known off-target.

Target IC50 (nM) Reference
PI3Kγ30[1]
Casein Kinase 2 (CK2)20[1]
PI3Kα940[1]
PI3Kβ20,000[1]
PI3Kδ20,000[1]

Experimental Protocols

Western Blot for Akt Phosphorylation
  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Signaling pAkt->Downstream

Caption: this compound inhibits PI3Kγ, blocking Akt signaling.

Troubleshooting_Workflow Start Unexpected Result with This compound Check_Precipitation Check for Compound Precipitation Start->Check_Precipitation Check_Cytotoxicity Assess Unexpected Cytotoxicity Start->Check_Cytotoxicity Check_Reproducibility Investigate Reproducibility Start->Check_Reproducibility Precipitation_Yes Lower Concentration or Increase DMSO Check_Precipitation->Precipitation_Yes Precipitation Observed Check_Precipitation->Precipitation_No No Precipitation Cytotoxicity_Yes Consider CK2 Off-Target Effect or Solvent Toxicity Check_Cytotoxicity->Cytotoxicity_Yes Cytotoxicity Observed Check_Cytotoxicity->Cytotoxicity_No Expected Viability Reproducibility_Issue Check Compound Stability and Cell Passage Number Check_Reproducibility->Reproducibility_Issue Inconsistent Results Logical_Relationship This compound This compound PI3K_Inhibition PI3Kγ Inhibition This compound->PI3K_Inhibition On-Target CK2_Inhibition CK2 Inhibition (Off-Target) This compound->CK2_Inhibition Off-Target Expected_Effect Expected Phenotype (e.g., Reduced Akt-p) PI3K_Inhibition->Expected_Effect Potential_Artifact Potential Artifact (e.g., Unexpected Cytotoxicity) CK2_Inhibition->Potential_Artifact

References

CAY10505 Technical Support Center: Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the long-term storage conditions for CAY10505, a potent and selective PI3Kγ inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the recommended long-term storage conditions for this compound as a solid?

A1: For long-term storage, this compound should be stored as a solid (lyophilized powder) at -20°C.[1][2] It is also recommended to keep it in a dry and dark place.[1] For short-term storage, 0-4°C is acceptable for days to weeks.[1]

Q2: How should I store this compound once it is in solution?

A2: Stock solutions of this compound should be stored at -20°C for long-term storage (months).[1] For short-term storage (days to weeks), they can be kept at 0-4°C.[1] this compound is soluble in DMSO.[1][3]

Q3: What is the expected shelf-life of this compound?

A3: If stored properly as a solid at -20°C, this compound is stable for at least two to four years.[1][3] One supplier indicates a stability of ≥ 4 years, while another suggests >2 years.[1][3]

Q4: My this compound was shipped at room temperature. Is it still viable?

A4: Yes. This compound is considered stable enough for a few weeks during ordinary shipping and time spent in customs at ambient temperatures.[1] Upon receipt, you should immediately store it at the recommended long-term storage temperature of -20°C.

Q5: I have noticed slight variations in storage recommendations between different suppliers. What should I do?

A5: It is always best to adhere to the storage conditions provided on the product's certificate of analysis or datasheet that was supplied with your specific batch of this compound. While general recommendations are consistent (-20°C for long-term), batch-specific information is the most accurate.

Q6: How can I assess the stability of my this compound after long-term storage?

A6: To verify the stability and purity of your compound, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You would compare the results of your stored sample against a freshly prepared sample or a reference standard. A "significant change" is defined as the failure to meet its specification.[4]

Summary of Storage Conditions

FormStorage DurationTemperatureAdditional Conditions
Solid (Lyophilized) Short-term (days to weeks)0 - 4°CDry and dark[1]
Long-term (months to years)-20°CDry and dark[1]
Stock Solution (in DMSO) Short-term (days to weeks)0 - 4°C
Long-term (months)-20°C

Experimental Protocols

Protocol: Stability Assessment of this compound using LC-MS

This protocol outlines a general procedure to assess the stability of this compound after long-term storage.

Objective: To determine the purity and identify potential degradation products of a this compound sample that has been stored for an extended period.

Materials:

  • Stored this compound sample

  • Reference standard of this compound (freshly acquired or properly stored)

  • DMSO (HPLC grade)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid, HPLC grade)

  • LC-MS system

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the stored this compound and the reference standard in DMSO to prepare stock solutions of a known concentration (e.g., 10 mM).

    • Further dilute the stock solutions with the mobile phase to a working concentration suitable for your LC-MS system (e.g., 1 µM).

  • LC-MS Analysis:

    • Equilibrate the LC-MS system with the appropriate mobile phase.

    • Inject the reference standard solution to establish the retention time and the mass-to-charge ratio (m/z) of intact this compound (Molecular Weight: 289.28 g/mol ).[1]

    • Inject the stored this compound sample solution.

    • Run a gradient elution to separate this compound from any potential degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stored sample and the reference standard.

    • Check for a decrease in the peak area of the parent compound in the stored sample compared to the reference.

    • Look for the appearance of new peaks in the chromatogram of the stored sample, which may indicate degradation products.

    • Analyze the mass spectra of any new peaks to identify the molecular weights of potential degradation products.

Visualizations

G cluster_storage This compound Storage Workflow receipt Receive this compound check_temp Shipped at room temp? receipt->check_temp store_solid Store solid at -20°C (Dry & Dark) check_temp->store_solid Yes, stable for weeks dissolve Prepare Stock Solution (e.g., in DMSO) store_solid->dissolve short_term_solid Store solid at 4°C (Short-term) store_solid->short_term_solid store_solution Store solution at -20°C dissolve->store_solution short_term_solution Store solution at 4°C (Short-term) store_solution->short_term_solution use_experiment Use in Experiment store_solution->use_experiment short_term_solution->use_experiment PI3K_Pathway cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PIP2->PIP3 Akt Akt/PKB PIP3->Akt activates Downstream Downstream Cellular Responses (e.g., Survival, Proliferation) Akt->Downstream

References

Technical Support Center: CAY10505 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10505 in vivo. The information is designed to help you anticipate and address potential challenges, particularly concerning toxicity, to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), with an IC50 of 30 nM in neurons.[1] It functions by blocking the catalytic activity of PI3Kγ, a key enzyme in inflammatory and immune cell signaling pathways.

Q2: What are the known off-target effects of this compound?

While highly selective for PI3Kγ, this compound has been shown to significantly inhibit the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM.[2] Researchers should consider the potential for CK2 inhibition to influence their experimental outcomes, as CK2 is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis.

Q3: What are the common toxicities associated with PI3K inhibitors as a class?

PI3K inhibitors are known to have a range of on-target and off-target toxicities. While specific data for this compound is limited, class-wide adverse effects observed in preclinical and clinical studies include:

  • Hyperglycemia: Inhibition of the PI3K/Akt signaling pathway can interfere with insulin signaling and glucose metabolism, leading to elevated blood glucose levels.[3][4]

  • Gastrointestinal Toxicity (Diarrhea/Colitis): Immune-mediated colitis is a recognized side effect of some PI3K inhibitors, particularly those targeting the delta and gamma isoforms.[5][6][7]

  • Immunosuppression and Infections: As PI3Kγ is crucial for immune cell function, its inhibition can lead to a compromised immune response and increased susceptibility to infections.[1]

  • Cutaneous Reactions (Rash): Skin rashes are a common toxicity associated with PI3K inhibitors.[1]

  • Hepatotoxicity: Elevated liver enzymes have been observed with some PI3K inhibitors.[1]

Q4: How should I prepare this compound for in vivo administration?

This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but is poorly soluble in aqueous solutions.[2] For in vivo use, it is typically dissolved in an organic solvent like DMSO first, and then further diluted with a vehicle suitable for administration to animals, such as saline, phosphate-buffered saline (PBS), or a solution containing co-solvents like polyethylene glycol (PEG) or solubilizing agents like cyclodextrins. It is crucial to minimize the final concentration of DMSO to avoid vehicle-induced toxicity.

Troubleshooting Guide

Issue 1: Observed Animal Distress or Toxicity (e.g., weight loss, lethargy, ruffled fur)

Possible Cause 1: Vehicle Toxicity

  • Explanation: High concentrations of DMSO can cause local irritation, inflammation, and systemic toxicity.

  • Troubleshooting Steps:

    • Review Vehicle Composition: Determine the final concentration of DMSO in your formulation. Aim for the lowest possible concentration, ideally below 10% and preferably below 5% for intraperitoneal injections.

    • Run a Vehicle Control Group: Always include a group of animals that receives the vehicle alone to distinguish between compound- and vehicle-induced toxicity.

    • Alternative Vehicles: If DMSO toxicity is suspected, consider alternative formulation strategies. This may involve using co-solvents like PEG400, propylene glycol, or solubilizing agents such as cyclodextrins to reduce the required amount of DMSO.

Possible Cause 2: On-Target PI3Kγ Inhibition-Related Toxicity

  • Explanation: The intended pharmacological effect of this compound on the immune system can lead to adverse effects.

  • Troubleshooting Steps:

    • Dose Reduction: If toxicity is observed at your current dose, consider performing a dose-response study to find a lower, effective, and better-tolerated dose.

    • Monitor for Specific Toxicities: Be vigilant for signs of PI3K inhibitor class-specific toxicities. For example, monitor for diarrhea as a potential sign of colitis.

    • Intermittent Dosing: Some studies with other PI3K inhibitors have shown that intermittent dosing schedules can have a better safety profile than continuous daily dosing.[8]

Possible Cause 3: Off-Target CK2 Inhibition

  • Explanation: Inhibition of CK2 can have broad cellular effects that may contribute to toxicity.

  • Troubleshooting Steps:

    • Literature Review: Investigate the known consequences of CK2 inhibition in your specific animal model and disease context to anticipate potential off-target effects.

    • Control Compounds: If available, use a PI3Kγ inhibitor with a different off-target profile or a selective CK2 inhibitor to help dissect the observed effects.

Issue 2: Hyperglycemia (Elevated Blood Glucose)
  • Explanation: this compound, by inhibiting the PI3K/Akt pathway, can induce insulin resistance and increase hepatic glucose production.[3][4][9]

  • Troubleshooting Steps:

    • Blood Glucose Monitoring: Regularly monitor blood glucose levels in your animals, especially during the initial phase of treatment.

    • Dietary Modification: In preclinical models, switching to a low-carbohydrate diet after compound administration has been shown to effectively reduce drug-induced hyperglycemia.[3][9]

    • Fasting: Fasting animals before drug administration can deplete liver glycogen stores and attenuate the hyperglycemic response.[3][9]

    • Pharmacological Intervention: In some preclinical studies, metformin has been used to manage PI3K inhibitor-induced hyperglycemia.[4] However, this adds another variable to your experiment and should be carefully considered and controlled for.

Issue 3: Diarrhea or Signs of Colitis
  • Explanation: Inhibition of PI3Kγ can disrupt immune homeostasis in the gut, leading to an inflammatory response resembling colitis.[6]

  • Troubleshooting Steps:

    • Monitor Stool Consistency: Regularly check for changes in stool consistency and the presence of diarrhea.

    • Body Weight Monitoring: A sudden drop in body weight can be an indicator of colitis.

    • Histological Analysis: At the end of the study, or if animals need to be euthanized due to severe symptoms, perform a histological examination of the colon to look for signs of inflammation.

    • Dose and Schedule Modification: As with general toxicity, reducing the dose or switching to an intermittent dosing schedule may alleviate gastrointestinal side effects.

Data Summary

Table 1: this compound In Vitro Potency and Solubility

ParameterValueReference
PI3Kγ IC50 30 nM[1]
CK2 IC50 20 nM[2]
Solubility in DMSO 20 mg/mL[2]
Solubility in DMF 20 mg/mL[2]
Solubility in DMSO:PBS (pH 7.2) (1:5) 0.15 mg/mL[2]

Table 2: Potential In Vivo Toxicities of PI3Kγ Inhibitors and Mitigation Strategies

Potential ToxicityClinical Signs in AnimalsRecommended MonitoringMitigation Strategies
Vehicle Toxicity (e.g., DMSO) Local irritation at injection site, lethargy, ataxiaDaily health checks, observation immediately after dosingUse lowest possible DMSO concentration, consider alternative vehicles/formulations
Hyperglycemia Increased water intake, increased urinationBlood glucose monitoringLow-carbohydrate diet, pre-dose fasting, consider metformin co-administration
Colitis/Diarrhea Loose stools, weight loss, dehydrationDaily monitoring of stool consistency and body weightDose reduction, intermittent dosing, histological analysis of colon
Immunosuppression Increased incidence of spontaneous infectionsMonitor for signs of infection (e.g., skin lesions, respiratory distress)Maintain clean housing, consider prophylactic antibiotics in some models
Cutaneous Rash Redness, inflammation, or hair loss on the skinRegular skin and coat examinationTopical treatments (consult with veterinarian), dose reduction

Experimental Protocols

Protocol 1: General Health Monitoring for Animals Treated with this compound

  • Baseline Measurements: Before the start of the experiment, record the body weight and perform a general health assessment of each animal.

  • Daily Monitoring:

    • Record the body weight of each animal daily.

    • Visually inspect each animal for signs of toxicity, including changes in posture, activity level, fur condition (piloerection), and breathing.

    • Check for signs of dehydration (e.g., skin tenting).

    • Monitor food and water intake.

    • Observe stool consistency for signs of diarrhea.

  • Weekly Monitoring:

    • Perform a more thorough physical examination.

    • Depending on the study design, blood samples may be collected for complete blood count (CBC) and serum chemistry analysis to monitor for organ toxicity.

  • Humane Endpoints: Establish clear criteria for humane endpoints (e.g., a certain percentage of body weight loss, severe lethargy, or other signs of distress) at which an animal will be removed from the study and euthanized.

Protocol 2: Preparation of this compound for Oral Gavage in Mice

This is an example protocol and may need to be optimized for your specific experimental needs.

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved by vortexing or gentle warming.

  • Working Solution Preparation:

    • Calculate the volume of the stock solution needed for your desired final concentration and dosing volume.

    • Prepare a vehicle solution. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water.

    • On the day of dosing, dilute the this compound stock solution in the vehicle to the final desired concentration. For example, to achieve a final DMSO concentration of 5%, you would add 5 parts of your DMSO stock solution to 95 parts of the 0.5% CMC solution.

    • Vortex the working solution thoroughly to ensure a uniform suspension.

  • Administration:

    • Administer the this compound suspension to the mice via oral gavage at the appropriate volume based on their body weight (e.g., 10 mL/kg).

    • Ensure the suspension is well-mixed before drawing it into the dosing syringe for each animal.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3Kgamma PI3Kγ RTK->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation, Metabolism) Akt->Downstream This compound This compound This compound->PI3Kgamma inhibits

Caption: this compound inhibits PI3Kγ, blocking the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt.

Troubleshooting_Workflow start Toxicity Observed in Animals q1 Is a vehicle control group included? start->q1 vehicle_tox Suspect Vehicle Toxicity q1->vehicle_tox Yes, and control is healthy compound_tox Suspect Compound-Related Toxicity q1->compound_tox No, or control also shows toxicity reduce_dmso Reduce DMSO concentration or change vehicle vehicle_tox->reduce_dmso q2 Specific symptoms observed? compound_tox->q2 hyperglycemia Hyperglycemia q2->hyperglycemia Elevated blood glucose colitis Diarrhea/Colitis q2->colitis Diarrhea general_tox General Malaise q2->general_tox Non-specific manage_hyperglycemia Monitor blood glucose, modify diet hyperglycemia->manage_hyperglycemia manage_colitis Monitor weight and stool, consider dose reduction colitis->manage_colitis manage_general Dose reduction study, intermittent dosing general_tox->manage_general

Caption: A logical workflow for troubleshooting in vivo toxicity with this compound.

References

CAY10505 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CAY10505, a potent PI3Kγ inhibitor.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and experimental use of this compound.

1. Compound Stability and Storage

Q1: How should I store this compound to prevent degradation?

A1: To ensure the stability of this compound, it is crucial to store it under the recommended conditions. The compound is typically supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for over two years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment.[1]

Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and storage condition for the solution?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is not soluble in water or ethanol.[1] Prepare stock solutions in DMSO at a desired concentration. For storage, it is recommended to keep the stock solution at -20°C. Under these conditions, the solution is expected to be stable for up to one month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: I suspect my this compound may have degraded. What are the potential causes of degradation?

A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure—a furan-2-ylmethylene thiazolidinedione—potential degradation routes can be inferred. Thiazolidinedione rings can be susceptible to oxidative scission.[3] The furan moiety in some compounds can also undergo metabolic activation to form reactive intermediates, which may lead to degradation.[4][5] Additionally, exposure to light, extreme pH conditions (acidic or alkaline), and high temperatures can contribute to the degradation of chemical compounds.

Q4: How can I check for the degradation of my this compound sample?

A4: To assess the purity and potential degradation of your this compound sample, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended. A stability-indicating HPLC method can separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any potential degradation products.

2. Experimental Troubleshooting

Q5: I am not observing the expected inhibition of PI3Kγ activity in my in vitro kinase assay. What could be the reason?

A5: Several factors could contribute to a lack of inhibitory activity:

  • Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation. Prepare fresh dilutions for your experiment.

  • Incorrect Concentration: Verify the concentration of your this compound working solution. The reported IC50 for this compound against PI3Kγ is 30 nM.[2]

  • Assay Conditions: Ensure that the kinase assay buffer components, ATP concentration, and substrate are optimal for PI3Kγ activity. Refer to a validated protocol for PI3Kγ activity assays.

  • Enzyme Activity: Confirm that the recombinant PI3Kγ enzyme is active. Include a positive control (a known inhibitor) and a negative control (vehicle only) in your experiment.

Q6: In my cell-based assay, I am not seeing a decrease in the phosphorylation of Akt (a downstream target of PI3K). What should I check?

A6: If you are not observing the expected downstream effects of PI3Kγ inhibition, consider the following:

  • Cell Permeability: While this compound is used in cell-based assays, ensure it is effectively entering your specific cell type at the concentration used.

  • Treatment Time and Concentration: Optimize the concentration and incubation time of this compound. A starting point could be a dose-response experiment around the cellular IC50, if available, or based on literature for similar cell types.

  • PI3K Isoform Redundancy: Cells may express other PI3K isoforms (α, β, δ) that can compensate for the inhibition of the γ isoform. This compound is selective for PI3Kγ over other isoforms.[2] The PI3K/Akt pathway in your specific cell line might be predominantly driven by an isoform other than γ.

  • Western Blot Protocol: Ensure your Western blot protocol for detecting phosphorylated Akt (p-Akt) is optimized. This includes using appropriate phosphatase inhibitors during cell lysis, proper antibody dilutions, and a suitable blocking buffer (e.g., BSA for phospho-antibodies to reduce background).[6]

Quantitative Data Summary

ParameterValueReference
Storage (Solid) -20°C (long-term), 0-4°C (short-term)[1]
Storage (DMSO Solution) -20°C (up to 1 month)[2]
Solubility Soluble in DMSO[1][2]
IC50 (PI3Kγ) 30 nM[2]
IC50 (PI3Kα) 0.94 µM[2]
IC50 (PI3Kβ) 20 µM[2]
IC50 (PI3Kδ) 20 µM[2]

Experimental Protocols

Protocol 1: In Vitro PI3Kγ Inhibition Assay using ADP-Glo™

This protocol provides a method to determine the inhibitory activity of this compound against PI3Kγ by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PI3Kγ enzyme

  • PI3Kγ substrate (e.g., PIP2)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer.

  • In a 96-well plate, add the PI3Kγ enzyme and the this compound dilutions (or vehicle control).

  • Add the PI3Kγ substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol describes how to assess the effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Serine 473 in a cell-based assay.

Materials:

  • Cell line of interest (e.g., macrophages)

  • This compound

  • Cell culture medium and supplements

  • Phosphatase inhibitors (e.g., sodium fluoride, sodium vanadate)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

  • Quantify the band intensities to determine the relative levels of phospho-Akt.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (active) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Phosphorylates This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and this compound Inhibition.

Experimental_Workflow_pAkt_Western_Blot Cell_Culture 1. Cell Culture (e.g., Macrophages) Treatment 2. This compound Treatment (Dose-response) Cell_Culture->Treatment Lysis 3. Cell Lysis (+ Phosphatase Inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-Akt Ser473) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Quantify p-Akt / Total Akt) Detection->Analysis

Caption: Western Blot Workflow for p-Akt Inhibition.

References

Technical Support Center: CAY10505 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the poor bioavailability of CAY10505, a potent and selective PI3Kγ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 of 30 nM.[1][2][3][4] PI3Kγ is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular functions such as cell growth, proliferation, differentiation, and survival.[1] By inhibiting PI3Kγ, this compound can modulate these cellular processes and has been investigated for its potential therapeutic effects, including improving hypertension-associated vascular endothelial dysfunction.[1][5]

Q2: Why am I observing poor bioavailability with this compound in my experiments?

The poor bioavailability of this compound is likely attributed to its low aqueous solubility. The compound is reported to be insoluble in water and ethanol.[1][5] For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[6][7] Poor solubility can lead to low dissolution rates, resulting in limited absorption and reduced systemic exposure.

Q3: What are the known solubility properties of this compound?

This compound is a crystalline solid that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), but insoluble in aqueous solutions.[1][3][5][8] This hydrophobicity is a major contributor to its poor oral bioavailability.

SolventSolubility
WaterInsoluble[1][5]
EthanolInsoluble[1][5]
DMSO≥14.45 mg/mL[1]
DMF~20 mg/mL[3][8]
DMSO:PBS (pH 7.2) (1:5)0.15 mg/ml[3]

Q4: Are there any general strategies to improve the bioavailability of poorly soluble compounds like this compound?

Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[6][9][10][11] These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[12][13]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[6][12][13]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[6][12]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][12][14][15]

  • Use of Co-solvents and Surfactants: These can help to increase the solubility of the drug in the formulation.[6][14]

Troubleshooting Guide

This guide provides specific troubleshooting steps for researchers encountering issues with this compound bioavailability in their experiments.

Issue: Inconsistent or low efficacy of this compound in vivo.

This is likely due to poor and variable absorption of the compound.

Suggested Solutions:

  • Optimize the Formulation:

    • Co-solvent System: For preclinical studies, a co-solvent system can be a straightforward approach. A common starting point is a mixture of DMSO, polyethylene glycol (PEG), and saline or water. It is crucial to perform a solubility test to ensure this compound remains in solution upon dilution.

    • Lipid-Based Formulation: Consider formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[6][12] These formulations form fine emulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.

    • Nanosuspension: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.[13] This can be achieved through techniques like wet milling or high-pressure homogenization.[13]

  • Verify Compound Stability in the Formulation:

    • Ensure that this compound does not precipitate out of the chosen vehicle over time, especially after dilution for administration. Visually inspect the formulation for any signs of precipitation before each use.

  • Consider Alternative Routes of Administration:

    • If oral bioavailability remains a significant hurdle and the experimental goals allow, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection. For these routes, this compound will need to be formulated in a suitable vehicle, such as a solution containing DMSO and PEG, which is then diluted with a sterile aqueous solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Rodents

This protocol provides a starting point for formulating this compound for oral administration in preclinical animal models.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO. For example, start with a 10:1 ratio of DMSO to this compound by weight.

  • Once fully dissolved, add PEG400 to the solution. A common ratio is to have a final vehicle composition of 10% DMSO, 40% PEG400, and 50% saline.

  • Slowly add the sterile saline or water to the DMSO/PEG400 mixture while vortexing to prevent precipitation.

  • Visually inspect the final formulation to ensure it is a clear solution. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.

  • Administer the formulation to the animals via oral gavage at the desired dose. In vivo studies in hypertensive rats have used this compound at a dose of 0.6 mg/kg orally.[1][2]

Protocol 2: In Vitro Dissolution Testing

This assay helps to evaluate and compare the dissolution profiles of different this compound formulations.

Materials:

  • This compound formulations

  • Phosphate-buffered saline (PBS) at pH 6.8 (to simulate intestinal fluid)

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle)

  • HPLC system for quantification of this compound

Procedure:

  • Prepare different formulations of this compound (e.g., co-solvent, lipid-based, nanosuspension).

  • Fill the dissolution vessels with pre-warmed PBS (37°C).

  • Add the this compound formulation to each vessel.

  • Begin stirring at a constant speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed PBS.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved versus time to compare the dissolution profiles of the different formulations.

Visualizations

This compound Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The following diagram illustrates the signaling pathway inhibited by this compound. This compound selectively targets PI3Kγ, a critical component of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Formulation_Workflow Problem Poor In Vivo Efficacy of this compound Hypothesis Hypothesis: Poor Bioavailability due to Low Aqueous Solubility Problem->Hypothesis Formulation Formulation Development Hypothesis->Formulation CoSolvent Co-solvent System Formulation->CoSolvent Lipid Lipid-Based System (SEDDS) Formulation->Lipid Nano Nanosuspension Formulation->Nano InVitro In Vitro Evaluation: Dissolution Testing CoSolvent->InVitro Lipid->InVitro Nano->InVitro InVivo In Vivo Evaluation: Pharmacokinetic Study InVitro->InVivo Select best formulation(s) Outcome Improved Bioavailability and Consistent In Vivo Efficacy InVivo->Outcome

References

Validation & Comparative

CAY10505 vs. Other PI3K Gamma Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) gamma inhibitor CAY10505 with other notable alternatives, supported by experimental data. This document focuses on the biochemical potency, isoform selectivity, and cellular activity of these inhibitors, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts through diagrams.

Introduction to PI3K Gamma Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases. Class I PI3Ks are further subdivided into Class IA (PI3Kα, β, and δ) and Class IB (PI3Kγ). PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.

PI3Kγ inhibitors function by blocking the catalytic activity of the p110γ subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production inhibits the downstream activation of key signaling molecules such as Akt, leading to the modulation of immune and inflammatory responses.

Comparative Analysis of PI3K Gamma Inhibitors

This guide focuses on the comparison of this compound with another prominent and well-characterized PI3Kγ inhibitor, IPI-549 (also known as Eganelisib).

Biochemical Potency and Isoform Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and IPI-549 against PI3Kγ and other Class I PI3K isoforms. A lower IC50 value indicates greater potency.

InhibitorPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)Selectivity (γ vs α, β, δ)
This compound 3094020,00020,000~31x vs α, ~667x vs β, ~667x vs δ
IPI-549 (Eganelisib) 16320035008400>200x vs α, >218x vs β, >525x vs δ

Note: IC50 values can vary between different assay conditions. The data presented here is compiled from various sources for comparative purposes.

Based on the available biochemical data, IPI-549 demonstrates higher potency against PI3Kγ compared to this compound. Furthermore, IPI-549 exhibits a greater selectivity profile against other Class I PI3K isoforms, which is a desirable characteristic to minimize off-target effects.

Cellular Activity
InhibitorCellular AssayCellular IC50 (nM)
IPI-549 (Eganelisib) Inhibition of pAkt in C5a-stimulated RAW264.7 mouse macrophages1.2

The data indicates that IPI-549 is a highly potent inhibitor of PI3Kγ signaling in a cellular environment.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K/Akt signaling pathway and a general experimental workflow for inhibitor testing.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway GPCR GPCR Gbg Gβγ GPCR->Gbg Ligand Binding PI3Kgamma PI3Kγ Gbg->PI3Kgamma Activation PIP2 PIP2 This compound This compound / IPI-549 This compound->PI3Kgamma Inhibition PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) pAkt->Downstream

Caption: PI3K/Akt Signaling Pathway and Inhibition.

Experimental_Workflow Experimental Workflow for PI3Kγ Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assay (e.g., Kinase Assay) Cellular Cell-Based Assay (e.g., p-Akt Western Blot/ELISA) Biochemical->Cellular Determine Potency Selectivity Isoform Selectivity Panel Cellular->Selectivity Confirm Cellular Activity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK_PD Assess Specificity Efficacy Efficacy Studies (e.g., Animal Models of Disease) PK_PD->Efficacy Establish Dose & Schedule Toxicity Toxicology Studies Efficacy->Toxicity Evaluate Therapeutic Window

Caption: Workflow for PI3Kγ Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize PI3Kγ inhibitors.

Biochemical Kinase Assay (for IC50 Determination)

This protocol is a generalized representation for determining the biochemical potency of an inhibitor against PI3Kγ.

  • Reagents and Materials:

    • Recombinant human PI3Kγ enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, 2 mM DTT)

    • PIP2 substrate

    • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

    • Test inhibitors (e.g., this compound, IPI-549) dissolved in DMSO

    • 96-well plates

    • ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeled assay

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • In a 96-well plate, add the kinase buffer, recombinant PI3Kγ enzyme, and the diluted inhibitor. Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction.

    • Detect the product (PIP3). For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity. For radiolabeled assays, the phosphorylated PIP3 is captured on phosphocellulose paper and quantified using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular p-Akt Inhibition Assay

This protocol describes a method to assess the ability of an inhibitor to block PI3Kγ signaling in a cellular context.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW264.7 mouse macrophages) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for a few hours to reduce basal PI3K signaling.

    • Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.

  • Cell Stimulation and Lysis:

    • Stimulate the cells with a GPCR agonist that activates PI3Kγ (e.g., C5a) for a short period (e.g., 5-10 minutes) to induce Akt phosphorylation.

    • Immediately aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of p-Akt:

    • Determine the protein concentration of each cell lysate.

    • Analyze the levels of phosphorylated Akt (p-Akt) at a specific site (e.g., Ser473 or Thr308) and total Akt using either a Western blot or an ELISA-based method.

    • For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against p-Akt and total Akt, followed by detection with appropriate secondary antibodies.

    • For ELISA, use a kit that specifically captures and detects p-Akt and total Akt.

  • Data Analysis:

    • Quantify the p-Akt signal and normalize it to the total Akt signal for each sample.

    • Calculate the percentage of inhibition of p-Akt phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3Kγ inhibitor in a mouse model.

  • Animal Model:

    • Use immunocompetent mice (e.g., C57BL/6) that are compatible with the chosen syngeneic tumor cell line.

    • Implant tumor cells (e.g., MC38 colon adenocarcinoma) subcutaneously into the flank of the mice.

  • Dosing and Monitoring:

    • Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound, IPI-549).

    • Administer the inhibitors at a predetermined dose and schedule (e.g., daily oral gavage).

    • Monitor the tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry of immune cells).

    • Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the anti-tumor efficacy of the inhibitors.

    • Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.

Conclusion

This guide provides a comparative overview of this compound and IPI-549, two selective inhibitors of PI3Kγ. Based on the available data, IPI-549 (Eganelisib) demonstrates superior potency and selectivity for PI3Kγ in biochemical assays and high potency in cellular assays. The provided experimental protocols offer a framework for the evaluation of these and other PI3Kγ inhibitors. For researchers and drug development professionals, the choice of inhibitor will depend on the specific requirements of their study, including the desired potency, selectivity profile, and the experimental system being used. Further head-to-head studies under identical conditions would be beneficial for a more definitive comparison of these two compounds.

A Comparative Guide to CAY10505 and AS-252424: Potent and Selective PI3Kγ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, phosphoinositide 3-kinases (PI3Ks) have emerged as critical targets in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of numerous diseases, most notably cancer and inflammatory conditions. Within the PI3K family, the gamma (γ) isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling, making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of two widely used, potent, and selective PI3Kγ inhibitors: CAY10505 and AS-252424.

Quantitative Comparison of Inhibitory Activity

Both this compound and AS-252424 are potent inhibitors of the PI3Kγ isoform. Their in vitro inhibitory activities against the four Class I PI3K isoforms (α, β, γ, and δ) have been characterized, with IC50 values providing a quantitative measure of their potency and selectivity.

InhibitorPI3Kα (IC50)PI3Kβ (IC50)PI3Kγ (IC50)PI3Kδ (IC50)
This compound 0.94 µM20 µM30 nM20 µM
AS-252424 935 nM (0.935 µM)[1]20 µM[2][3]30 nM[1][2][3]20 µM[2][3]

As the data indicates, both compounds exhibit high potency for PI3Kγ with an IC50 of 30 nM. Their selectivity for PI3Kγ over other isoforms is noteworthy. For instance, AS-252424 is approximately 31-fold more selective for PI3Kγ than for PI3Kα[4]. Both compounds show significantly less activity against PI3Kβ and PI3Kδ.

It is also important to consider off-target effects. Both this compound and AS-252424 have been shown to inhibit Casein Kinase 2 (CK2) with an IC50 of 20 nM[5]. Furthermore, AS-252424 has been identified as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4)[5].

Signaling Pathway and Mechanism of Action

This compound and AS-252424 exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical intracellular cascade that regulates a multitude of cellular functions. The diagram below illustrates the key components of this pathway and the point of intervention for these inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound AS-252424 Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound and AS-252424.

Upon activation by upstream signals, such as through receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3)[6][7]. PIP3 acts as a second messenger, recruiting and activating downstream effectors like PDK1 and Akt[7]. Activated Akt then phosphorylates a variety of substrates, including mTORC1, leading to the regulation of cellular processes like cell growth and proliferation[8]. This compound and AS-252424, as PI3Kγ inhibitors, block the phosphorylation of PIP2, thereby inhibiting the entire downstream signaling cascade.

Experimental Protocols

The characterization of PI3K inhibitors like this compound and AS-252424 relies on robust in vitro and cellular assays. Below are detailed methodologies for two key experiments.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of a purified PI3K isoform and its inhibition by a test compound.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix: - PI3K enzyme - Kinase buffer - PIP2 substrate Start->Prepare AddInhibitor Add Inhibitor (this compound or AS-252424) or Vehicle Control Prepare->AddInhibitor Initiate Initiate Reaction with ATP AddInhibitor->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Product (e.g., ADP or PIP3) Stop->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro PI3K kinase assay.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant PI3Kγ enzyme, a lipid substrate (e.g., phosphatidylinositol 4,5-bisphosphate, PIP2), and a kinase buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or AS-252424 to the wells. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and detect the product. Common detection methods include:

    • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

    • HTRF® Kinase Assay: A time-resolved fluorescence energy transfer (TR-FRET) based assay to detect the phosphorylated product.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Western Blot Assay for Akt Phosphorylation

This assay assesses the ability of the inhibitors to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or AS-252424 for a specified time. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[9].

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by heating with Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473).

    • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like β-actin.

Conclusion

Both this compound and AS-252424 are highly potent and selective inhibitors of PI3Kγ, making them valuable tools for studying the role of this kinase in various physiological and pathological processes. Their similar IC50 values for PI3Kγ suggest comparable in vitro potency. The choice between these inhibitors may depend on the specific experimental context, including the cell type and potential off-target considerations. The provided experimental protocols offer a foundation for researchers to further investigate and compare the activities of these and other PI3K inhibitors.

References

Validating PI3Kγ Inhibition in Cells: A Comparative Guide to CAY10505

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), with other commercially available alternatives. The information presented is supported by experimental data from publicly available research to assist in the selection of the most appropriate tool for validating PI3Kγ inhibition in cellular assays.

Introduction to PI3Kγ and this compound

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The class I PI3K isoforms (α, β, γ, and δ) are particularly important in signal transduction. PI3Kγ is predominantly expressed in hematopoietic cells and is a key mediator of inflammatory and immune responses, making it an attractive therapeutic target for a range of diseases.

This compound is a potent and selective inhibitor of the PI3Kγ isoform, with a reported IC50 of 30 nM in neurons.[1] Its selectivity for PI3Kγ over other class I isoforms makes it a valuable tool for dissecting the specific roles of this kinase in cellular signaling pathways.

Comparative Analysis of PI3Kγ Inhibitors

To provide a comprehensive overview, this compound is compared with three other well-characterized PI3Kγ inhibitors: AS-252424, IPI-549, and TG100-115. The following table summarizes their in vitro inhibitory activities against the four class I PI3K isoforms.

InhibitorPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)
This compound 30[1]940[1]20,000[1]20,000[1]
AS-252424 30-33935-94020,00020,000
IPI-549 1.2-16250-3200240-3500180->8400
TG100-115 831,3001,200235

Validating this compound Activity in Cellular Assays

The efficacy of a kinase inhibitor is ultimately determined by its activity within a cellular context. Key assays for validating PI3Kγ inhibition include monitoring the phosphorylation of downstream targets, such as Akt, and assessing the impact on cell viability and proliferation.

Inhibition of Akt Phosphorylation

A primary method to confirm PI3Kγ inhibition in cells is to measure the phosphorylation of its downstream effector, Akt (also known as Protein Kinase B), at serine 473 (S473).

Experimental Protocol: Western Blot for Phospho-Akt (S473)

This protocol is adapted from studies on PI3Kγ inhibition in neuronal and macrophage cell lines.

  • Cell Culture and Treatment:

    • Culture neuronal cells (e.g., primary cortical neurons) or macrophage-like cells (e.g., RAW 264.7) to 70-80% confluency.

    • For neuronal cells, replace the culture medium with a serum-free medium for 2 hours prior to treatment.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with an appropriate agonist to activate the PI3Kγ pathway. For example, use a growth factor like BDNF (50 ng/mL) for neurons for 15 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Western Blotting:

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (S473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.

Assessment of Cell Viability

Inhibition of PI3Kγ can affect the viability and proliferation of certain cell types, particularly those of hematopoietic origin, such as multiple myeloma cells.

Experimental Protocol: Cell Viability Assay in Multiple Myeloma Cells

This protocol is based on general methodologies for assessing cell viability in multiple myeloma cell lines.

  • Cell Seeding:

    • Seed multiple myeloma cells (e.g., RPMI-8226, U266) in a 96-well plate at a density of 1 x 10^4 cells per well in complete culture medium.[2]

  • Inhibitor Treatment:

    • Treat the cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) or vehicle control.

    • Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

PI3K_Signaling_Pathway GPCR GPCR G_protein Gβγ GPCR->G_protein Ligand PI3Kg PI3Kγ G_protein->PI3Kg PIP3 PIP3 PI3Kg->PIP3 phosphorylates This compound This compound This compound->PI3Kg PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (S473) Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_akt Akt Phosphorylation Assay cluster_viability Cell Viability Assay akt_cell_culture 1. Cell Culture (e.g., Neurons, Macrophages) akt_serum_starve 2. Serum Starvation akt_cell_culture->akt_serum_starve akt_inhibitor 3. This compound Treatment akt_serum_starve->akt_inhibitor akt_stimulate 4. Agonist Stimulation akt_inhibitor->akt_stimulate akt_lysis 5. Cell Lysis akt_stimulate->akt_lysis akt_wb 6. Western Blot for p-Akt akt_lysis->akt_wb via_cell_seeding 1. Seed Cells (e.g., Multiple Myeloma) via_inhibitor 2. This compound Treatment (24, 48, 72h) via_cell_seeding->via_inhibitor via_mtt 3. MTT Addition via_inhibitor->via_mtt via_solubilize 4. Solubilization via_mtt->via_solubilize via_read 5. Absorbance Reading via_solubilize->via_read

Caption: Workflow for validating this compound activity in cells.

Conclusion

References

A Head-to-Head Comparison: Genetic Knockdown of PI3Kγ versus CAY10505 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological inhibition of a target is critical for robust experimental design and interpretation. This guide provides an objective comparison of two common methods for inhibiting Phosphoinositide 3-kinase gamma (PI3Kγ): genetic knockdown using RNA interference (RNAi) and pharmacological treatment with the selective inhibitor CAY10505.

This comparison will delve into the mechanisms, experimental protocols, and potential off-target effects associated with each approach, supported by experimental data. The aim is to equip researchers with the necessary information to choose the most appropriate method for their specific research questions.

At a Glance: Key Differences

FeatureGenetic Knockdown (siRNA/shRNA)This compound Treatment
Mechanism of Action Post-transcriptional gene silencing, leading to reduced PI3Kγ protein expression.Direct, competitive inhibition of the PI3Kγ enzyme's ATP-binding site, blocking its kinase activity.
Specificity Can be highly specific to the PI3Kγ mRNA sequence, but off-target effects due to seed region homology are possible.Highly selective for the PI3Kγ isoform over other PI3K isoforms (α, β, δ), but potential for off-target kinase inhibition exists.
Kinetics of Inhibition Slower onset, dependent on mRNA and protein turnover rates (typically 24-72 hours).Rapid onset of action, directly inhibiting enzyme activity within minutes to hours of treatment.
Duration of Effect Transient for siRNA (days); stable for shRNA (can be long-term with selection).Reversible and dependent on the compound's half-life and continuous presence in the culture medium.
Dose-Response Dependent on transfection efficiency and siRNA/shRNA concentration.Clear dose-dependent inhibition of PI3Kγ activity.
Experimental Controls Non-targeting (scrambled) siRNA/shRNA; multiple different siRNA/shRNA sequences against PI3Kγ.Vehicle control (e.g., DMSO); use of inactive enantiomers if available; testing against other PI3K isoforms.

Signaling Pathway Overview

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. PI3Kγ is a class IB PI3K, primarily activated by G-protein coupled receptors (GPCRs), and plays a significant role in inflammatory and immune responses.

PI3K_Pathway cluster_knockdown Genetic Knockdown cluster_treatment This compound Treatment GPCR GPCR G_protein Gβγ Subunits GPCR->G_protein Ligand Binding PI3Kg PI3Kγ (p110γ/p101) G_protein->PI3Kg Activation PIP3 PIP3 PI3Kg->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Cellular_Response Cellular Responses (Growth, Proliferation, Migration) Downstream->Cellular_Response siRNA siRNA/shRNA siRNA->PI3Kg  Reduces  Expression This compound This compound This compound->PI3Kg Inhibits Activity

PI3Kγ Signaling Pathway and Points of Intervention.

Comparative Experimental Data

While direct head-to-head studies using this compound are limited, data from studies using other selective PI3Kγ inhibitors and genetic knockdown provide valuable insights. For instance, a study on B-cell migration demonstrated that both genetic knockdown of PI3Kγ and treatment with a PI3Kγ-specific inhibitor (CZC24832) reduced cell migration, indicating that both methods can achieve similar phenotypic outcomes.

Table 1: Comparison of Effects on Downstream Signaling and Cellular Phenotypes

ParameterGenetic Knockdown of PI3KγThis compound TreatmentSupporting Data Insights
p-Akt (Ser473) Levels Significant reduction following successful knockdown.Dose-dependent reduction in p-Akt levels.Inhibition of PI3Kγ, either genetically or pharmacologically, is expected to decrease the phosphorylation of its downstream effector, Akt.
Cell Viability May decrease cell viability depending on the cell type and its dependence on PI3Kγ signaling.[1]Can induce a decrease in cell viability in PI3Kγ-dependent cell lines.Studies have shown that both PI3Kγ knockout and pharmacological inhibition can impact microglial proliferation and viability.[1]
Cell Migration Reduced migratory capacity in various cell types.[2]Inhibition of migration has been observed in B cells and other cell types.[2]Both genetic and pharmacological inhibition of PI3Kγ have been shown to impair B-cell migration in transwell assays.[2]

Experimental Protocols

Below are detailed methodologies for key experiments to compare the effects of PI3Kγ knockdown and this compound treatment.

Genetic Knockdown of PI3Kγ (siRNA)

Objective: To transiently reduce the expression of PI3Kγ protein.

Materials:

  • Target cells

  • PI3Kγ-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Culture medium

  • 6-well plates

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • Reagents for Western blotting (lysis buffer, antibodies against PI3Kγ and a loading control)

Protocol:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-50 pmol of PI3Kγ siRNA or non-targeting control siRNA in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown:

    • qPCR: At 24-48 hours post-transfection, harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to assess PI3Kγ mRNA levels relative to a housekeeping gene and the non-targeting control.

    • Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blot analysis to determine the reduction in PI3Kγ protein levels compared to the non-targeting control and a loading control (e.g., GAPDH or β-actin).[3][4]

siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation Seed_Cells Seed Cells in 6-well Plate Form_Complexes Form siRNA-Lipid Complexes Prepare_siRNA Prepare siRNA & Transfection Reagent Prepare_siRNA->Form_Complexes Add_Complexes Add Complexes to Cells Form_Complexes->Add_Complexes Incubate Incubate 24-72h Add_Complexes->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells qPCR qPCR for mRNA Levels Harvest_Cells->qPCR Western_Blot Western Blot for Protein Levels Harvest_Cells->Western_Blot Logical_Relationship cluster_genetic Genetic Approach cluster_pharmacological Pharmacological Approach Goal Inhibit PI3Kγ Function Knockdown PI3Kγ Knockdown (siRNA/shRNA) Goal->Knockdown Treatment This compound Treatment Goal->Treatment Reduced_Protein Reduced PI3Kγ Protein Levels Knockdown->Reduced_Protein Leads to Off_Target_RNA Off-Target mRNA Binding (Seed Region) Knockdown->Off_Target_RNA Potential for Inhibited_Activity Inhibited PI3Kγ Kinase Activity Treatment->Inhibited_Activity Leads to Off_Target_Kinase Off-Target Kinase Inhibition Treatment->Off_Target_Kinase Potential for

References

CAY10505: A Tool for Isoform-Specific PI3Kγ Inhibition, Not a Negative Control for PI3Kα Studies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the appropriate use of CAY10505 in phosphoinositide 3-kinase (PI3K) research, emphasizing its role as a potent and selective PI3Kγ inhibitor and clarifying its unsuitability as a negative control in studies focused on the PI3Kα isoform.

This guide provides a comprehensive comparison of this compound with other PI3K inhibitors, supported by experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions about the selection and use of chemical probes in their PI3K-related research.

Understanding this compound and the PI3K Alpha Signaling Pathway

This compound is a potent and highly selective inhibitor of the gamma (γ) isoform of phosphoinositide 3-kinase (PI3K). Due to its significant selectivity for PI3Kγ over other Class I PI3K isoforms (α, β, and δ), it is a valuable tool for investigating the specific roles of PI3Kγ in cellular processes. However, this selectivity profile also makes it unsuitable as a negative control in studies focused on PI3K alpha (α). An ideal negative control should be structurally similar to the active compound but devoid of activity against the target of interest. This compound, while much less potent against PI3Kα, is not inert and can still influence the PI3K signaling network, potentially leading to misinterpretation of experimental results.

The PI3Kα signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3Kα. Activated PI3Kα then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). Activated Akt proceeds to phosphorylate a multitude of downstream targets, orchestrating a wide range of cellular responses.

Comparative Analysis of PI3K Inhibitors

To illustrate the distinct pharmacological profiles of various PI3K inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against the four Class I PI3K isoforms.

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Primary Target(s)Reference(s)
This compound 94020,0003020,000PI3Kγ[1][2]
Alpelisib (BYL719) 51200250290PI3Kα[3][4]
Wortmannin ~2-5~2-5~2-5~2-5Pan-PI3K[5][6]

Note: IC50 values can vary depending on the assay conditions.

This data clearly demonstrates that this compound is a potent PI3Kγ inhibitor with at least a 30-fold selectivity over PI3Kα. In contrast, Alpelisib (BYL719) is a highly selective PI3Kα inhibitor, and Wortmannin is a pan-inhibitor, affecting all isoforms at similar concentrations.

The Importance of a True Negative Control

In kinase inhibitor studies, a proper negative control is essential to distinguish the on-target effects of the inhibitor from any off-target or non-specific effects. The ideal negative control is a molecule that is structurally very similar to the active inhibitor but lacks the chemical moieties required for binding to the target kinase, rendering it inactive. The use of an isoform-selective inhibitor like this compound as a negative control for a different isoform, such as PI3Kα, is not recommended. While it displays significantly lower potency against PI3Kα, it is not completely inactive and its potent inhibition of PI3Kγ could lead to confounding effects, especially in cell-based assays where multiple PI3K isoforms may be active.

Experimental Protocols

To aid in the design of robust experiments, detailed protocols for a biochemical PI3Kα activity assay and a cell-based Western blot for measuring PI3K pathway inhibition are provided below.

In Vitro PI3Kα Kinase Activity Assay (Luminescent)

This assay measures the amount of ADP produced from the kinase reaction, which correlates with PI3Kα activity.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI(4,5)P2 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound, Alpelisib, Wortmannin) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Add 4 µL of a master mix containing PI3Kα enzyme and PI(4,5)P2 substrate in kinase assay buffer to each well.

  • Incubate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Cell-Based Western Blot for Phospho-Akt (Ser473)

This protocol assesses the inhibition of the PI3K pathway in cells by measuring the phosphorylation of its downstream target, Akt.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known PIK3CA mutation)

  • Complete cell culture medium

  • Serum-free medium

  • Test compounds (e.g., this compound, Alpelisib) dissolved in DMSO

  • Growth factor (e.g., IGF-1, EGF) for pathway stimulation

  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Stimulate the cells with a growth factor for 10-15 minutes to activate the PI3K pathway.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

PI3K_Alpha_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activation PIP3 PIP3 PI3Ka->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors Akt->Downstream Phosphorylation Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response

Caption: The PI3K alpha signaling pathway.

Experimental_Workflow cluster_biochemical In Vitro Kinase Assay cluster_cellbased Cell-Based Western Blot b_start Prepare Compound Dilutions b_incubate Incubate with PI3Kα & PIP2 b_start->b_incubate b_react Initiate with ATP b_incubate->b_react b_detect Measure ADP Production b_react->b_detect b_analyze Calculate IC50 b_detect->b_analyze c_treat Treat Cells with Compound c_stimulate Stimulate with Growth Factor c_treat->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_wb Western Blot for p-Akt c_lyse->c_wb c_analyze Analyze Protein Levels c_wb->c_analyze

Caption: Experimental workflows for PI3Kα inhibition assays.

Inhibitor_Selectivity cluster_inhibitors PI3K Inhibitors cluster_isoforms PI3K Isoforms This compound This compound PI3Ka PI3Kα This compound->PI3Ka Weak Inhibition PI3Kg PI3Kγ This compound->PI3Kg Potent Inhibition Alpelisib Alpelisib Alpelisib->PI3Ka Potent Inhibition Wortmannin Wortmannin Wortmannin->PI3Ka Pan-Inhibition PI3Kb PI3Kβ Wortmannin->PI3Kb Pan-Inhibition Wortmannin->PI3Kg Pan-Inhibition PI3Kd PI3Kδ Wortmannin->PI3Kd Pan-Inhibition

Caption: Selectivity profiles of different PI3K inhibitors.

Conclusion

This compound is a powerful and selective tool for studying the functions of PI3Kγ. Its high selectivity makes it an excellent choice for dissecting the specific roles of this isoform in health and disease. However, its significant potency for PI3Kγ and residual activity against other isoforms, including PI3Kα, preclude its use as a negative control in PI3Kα-focused research. For such studies, researchers should consider using a validated PI3Kα-selective inhibitor like Alpelisib (BYL719) as a positive control and, ideally, a structurally related but inactive molecule as a true negative control to ensure the specificity of the observed effects. This rigorous approach to experimental design is crucial for generating reliable and reproducible data in the complex field of PI3K signaling.

References

CAY10505: A Comparative Guide to its Cross-Reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of CAY10505 against various Class I phosphoinositide 3-kinase (PI3K) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for their specific experimental needs.

Quantitative Analysis of PI3K Isoform Inhibition by this compound

The inhibitory potency of this compound against the four Class I PI3K isoforms (α, β, γ, and δ) is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

PI3K IsoformThis compound IC50 (nM)Selectivity over PI3Kγ
PI3Kα94031.3-fold
PI3Kβ20,000666.7-fold
PI3Kγ 30 -
PI3Kδ20,000666.7-fold

Data sourced from Cayman Chemical product information.[1]

As the data indicates, this compound is a potent and selective inhibitor of the PI3Kγ isoform, with an IC50 value of 30 nM.[1] Its inhibitory activity against PI3Kα is significantly lower (IC50 = 940 nM), and it demonstrates weak inhibition of PI3Kβ and PI3Kδ (IC50 = 20,000 nM for both)[1]. This selectivity profile makes this compound a valuable tool for studying the specific roles of PI3Kγ in various cellular processes. This compound is the dehydroxylated form of AS-252424, another potent and selective PI3Kγ inhibitor with a similar IC50 value of 33 nM[2][3].

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against PI3K isoforms. This method is based on standard radiometric or fluorescence-based kinase assays.

Objective: To determine the IC50 values of this compound for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, and δ)

  • This compound

  • Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate

  • Adenosine triphosphate (ATP), [γ-33P]ATP for radiometric assay, or unlabeled ATP for fluorescence-based assay

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay (Promega) or similar for fluorescence-based detection

  • 96-well or 384-well assay plates

  • Scintillation counter (for radiometric assay) or plate reader (for fluorescence-based assay)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction:

    • Add the kinase assay buffer to the wells of the assay plate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add the PI3K enzyme to each well.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the lipid substrate (PI or PIP2) and ATP (spiked with [γ-33P]ATP for the radiometric assay).

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C.

  • Reaction Termination and Detection:

    • Radiometric Assay: Terminate the reaction by adding an acidic solution (e.g., 1N HCl). The phosphorylated lipid product is then extracted and quantified using a scintillation counter.

    • Fluorescence-based Assay (e.g., ADP-Glo™): Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, following the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and then adding a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

PI3K Signaling Pathway

The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The general workflow of this pathway is depicted below.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PIP3->AKT PDK1->AKT activates Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes PTEN PTEN PTEN->PIP3 dephosphorylates

References

Independent Validation of CAY10505: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAY10505's performance against other phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data from independent studies. This compound is a potent and selective inhibitor of the gamma (γ) isoform of PI3K, a key signaling molecule in immune cell function and inflammatory responses.

This guide summarizes key quantitative data in structured tables, details experimental methodologies from cited research, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's effects.

Comparative Analysis of PI3K Inhibitor Selectivity

The efficacy and potential side effects of a PI3K inhibitor are largely determined by its selectivity for the different PI3K isoforms (α, β, δ, and γ). This compound demonstrates high selectivity for the PI3Kγ isoform. The following table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) of this compound and other notable PI3K inhibitors across the Class I PI3K isoforms.

InhibitorPI3Kα (IC50)PI3Kβ (IC50)PI3Kδ (IC50)PI3Kγ (IC50)Primary Target(s)
This compound 0.94 µM20 µM20 µM30 nM PI3Kγ
AS-2524240.94 µM20 µM20 µM30 nMPI3Kγ
IPI-549>100-fold selectivity vs other isoforms>100-fold selectivity vs other isoforms>100-fold selectivity vs other isoforms1.2 nMPI3Kγ
TG100-1151.3 µM1.2 µM235 nM83 nMPI3Kγ/δ
LY2940020.5 µM0.97 µM0.57 µM-Pan-PI3K

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

PI3Kγ Signaling Pathway

PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs), which are crucial for the function of immune cells. Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like Akt, leading to various cellular responses, including cell migration, proliferation, and survival.

PI3K_gamma_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Gβγ PIP2 PIP2 PI3Kgamma->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt Downstream Downstream Effectors Akt->Downstream This compound This compound This compound->PI3Kgamma Inhibition Ligand Ligand (e.g., Chemokine) Ligand->GPCR

Caption: PI3Kγ signaling pathway initiated by GPCR activation.

Experimental Workflow: In Vivo Neutrophil Recruitment Assay

This workflow outlines a common in vivo experiment to assess the effect of a PI3Kγ inhibitor on inflammation, specifically neutrophil recruitment. This type of assay was used to validate the effects of AS-252424, a compound structurally and functionally similar to this compound.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Animal Model (e.g., Mice) Group1 Vehicle Control Animal_Model->Group1 Group2 This compound Animal_Model->Group2 Treatment Oral Administration Group1->Treatment Group2->Treatment Induction Induce Peritonitis (e.g., Thioglycollate) Treatment->Induction Incubation Incubation Period Induction->Incubation Collection Collect Peritoneal Lavage Fluid Incubation->Collection Cell_Count Count Neutrophils (e.g., Flow Cytometry) Collection->Cell_Count Comparison Compare Cell Counts between Groups Cell_Count->Comparison

Caption: Workflow for in vivo neutrophil recruitment assay.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key studies investigating the effects of this compound and related compounds are provided below.

In Vivo Inhibition of Neutrophil Recruitment (Adapted from studies on AS-252424)

This protocol describes a method to evaluate the in vivo efficacy of a PI3Kγ inhibitor in a mouse model of thioglycollate-induced peritonitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound or other test inhibitor

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Thioglycollate solution (3% w/v in sterile saline)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% fetal bovine serum)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Treatment: Administer this compound or vehicle to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Induction of Peritonitis: One hour after treatment, inject 1 ml of 3% thioglycollate solution intraperitoneally to induce neutrophil recruitment.

  • Incubation: House the mice for 4 hours to allow for inflammatory cell infiltration into the peritoneal cavity.

  • Peritoneal Lavage: Euthanize the mice and collect the peritoneal cells by washing the peritoneal cavity with 5-10 ml of cold PBS.

  • Cell Counting and Staining:

    • Determine the total number of cells in the lavage fluid using a hemocytometer.

    • For flow cytometry, centrifuge the cell suspension, resuspend the pellet in FACS buffer, and stain with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G and CD11b).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage and absolute number of neutrophils (Ly6G+/CD11b+ cells).

  • Statistical Analysis: Compare the number of neutrophils in the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test).

In Vivo Model of Hypertension and Endothelial Dysfunction (Adapted from Tyagi et al., 2012)

This protocol outlines a method to assess the therapeutic potential of this compound in a rat model of deoxycorticosterone acetate (DOCA) salt-induced hypertension.

Materials:

  • Male Wistar rats (200-250 g)

  • Deoxycorticosterone acetate (DOCA)

  • Saline (1% NaCl in drinking water)

  • This compound

  • Vehicle

  • Anesthetic (e.g., urethane)

  • Blood pressure measurement system (e.g., tail-cuff method or arterial catheter)

  • Organ bath system for vascular reactivity studies

Procedure:

  • Induction of Hypertension:

    • Unilaterally nephrectomize the rats under anesthesia.

    • Implant a DOCA pellet (e.g., 25 mg/kg) subcutaneously.

    • Provide 1% NaCl in the drinking water for the duration of the study (typically 4-6 weeks).

  • Treatment:

    • After the development of hypertension, divide the rats into treatment groups (e.g., vehicle control, this compound).

    • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2 weeks).

  • Blood Pressure Measurement:

    • Measure systolic blood pressure at baseline and at regular intervals throughout the treatment period using a non-invasive tail-cuff method or by direct arterial cannulation in anesthetized animals at the end of the study.

  • Vascular Reactivity Studies:

    • At the end of the treatment period, euthanize the rats and isolate the thoracic aorta.

    • Cut the aorta into rings and mount them in an organ bath containing Krebs-Henseleit solution.

    • Assess endothelium-dependent relaxation by constructing cumulative concentration-response curves to acetylcholine in phenylephrine-precontracted aortic rings.

    • Assess endothelium-independent relaxation using sodium nitroprusside.

  • Biochemical Analysis:

    • Collect blood samples to measure relevant biomarkers such as nitric oxide metabolites (nitrite/nitrate).

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare blood pressure, vascular relaxation responses, and biochemical parameters between the different treatment groups.

Conclusion

The available data from independent studies validate this compound as a potent and highly selective inhibitor of PI3Kγ. Its selectivity profile suggests a lower potential for off-target effects compared to pan-PI3K inhibitors like LY294002. The in vivo studies, particularly those on the structurally similar compound AS-252424, demonstrate its potential in modulating inflammatory responses by inhibiting neutrophil recruitment. Furthermore, studies in models of hypertension suggest a role for PI3Kγ in cardiovascular regulation.

For researchers investigating the role of PI3Kγ in immunity, inflammation, and cardiovascular diseases, this compound represents a valuable pharmacological tool. This guide provides a foundation for comparing this compound with other PI3K inhibitors and for designing further experiments to explore its therapeutic potential. The detailed protocols and visual aids are intended to facilitate the practical application of this knowledge in a laboratory setting.

Safety Operating Guide

Proper Disposal of CAY10505: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling CAY10505, a potent and selective PI3Kγ inhibitor, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound and its contaminated packaging, in line with established safety regulations.

Pre-Disposal Safety Precautions

Before initiating the disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to collection, storage, and hand-off to authorized waste management services. It is imperative to avoid disposing of this chemical down the sink or in regular trash receptacles.[1]

1. Waste Collection:

  • Solid Waste: Collect any unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a separate, leak-proof, and chemically compatible container also designated for hazardous liquid waste.

2. Container Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Clearly indicate the approximate quantities of each component.

3. Temporary Storage:

  • Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and collection.

5. Decontamination of Emptied Containers:

  • Empty containers that once held this compound must also be disposed of as hazardous waste unless they are properly decontaminated. If decontamination is feasible and aligns with your institution's policies, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous lab waste.

Disposal Workflow Diagram

The following diagram illustrates the key steps for the proper disposal of this compound.

start Start: this compound Waste Generated collect_waste 1. Collect Waste (Solid & Liquid) start->collect_waste label_container 2. Label Container 'Hazardous Waste - this compound' collect_waste->label_container decontaminate_container 5. Decontaminate Empty Container (Optional) collect_waste->decontaminate_container For Empty Containers store_waste 3. Store in Designated Area label_container->store_waste schedule_pickup 4. Schedule EHS Pickup store_waste->schedule_pickup waste_disposed Waste Disposed by EHS schedule_pickup->waste_disposed dispose_container Dispose of Decontaminated Container decontaminate_container->dispose_container

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CAY10505

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the potent phosphoinositide 3-kinase (PI3K) inhibitor, CAY10505, ensuring operational excellence and adherence to safety protocols.

This compound is a powerful research tool, and understanding its proper handling is the first step towards groundbreaking discoveries. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and appropriate disposal methods to maintain a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles of the compound.
Hand Protection Impermeable and resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection Laboratory coat, long-sleeved, and buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Minimizes inhalation of the compound.

Operational Protocol: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow provides a step-by-step guide for laboratory personnel.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Handle in a well-ventilated area or fume hood B->C Proceed to handling D Avoid dust and aerosol formation C->D E Weigh and prepare solutions carefully D->E F Collect waste in a designated, labeled container E->F Proceed to disposal G Dispose of waste according to institutional and local regulations F->G

This compound Safe Handling Workflow

Step-by-Step Handling Procedure:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[1][2][3]

    • Ensure all necessary personal protective equipment is readily available and in good condition.

    • Verify that the designated handling area, typically a chemical fume hood, is clean and operational.

  • Handling the Compound:

    • Wear the appropriate PPE, including safety goggles, a lab coat, and suitable gloves.

    • Handle the solid compound with care to prevent the generation of dust.[3]

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Work in a well-ventilated area to minimize the risk of inhalation.[3]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Adherence to institutional and local regulations is mandatory.

  • Waste Collection: All waste materials, including unused compound, contaminated gloves, and weighing papers, should be collected in a clearly labeled, sealed container.

  • Disposal Route: The collected waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their vital work, contributing to the advancement of science while prioritizing the well-being of all laboratory personnel.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.